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Core Science & Biosynthesis

Foundational

Structural and Synthetic Paradigms of 5-(1H-Indol-3-yl)-2-phenyloxazole: A Privileged Scaffold in Medicinal Chemistry

Executive Summary The 5-(3'-indolyl)oxazole moiety is a privileged heterocyclic scaffold embedded in numerous biologically active natural products and therapeutic agents[1]. From bacterial alkaloids like the pimprinols t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(3'-indolyl)oxazole moiety is a privileged heterocyclic scaffold embedded in numerous biologically active natural products and therapeutic agents[1]. From bacterial alkaloids like the pimprinols to marine-derived almazoles, the structural combination of an electron-rich indole with a rigid oxazole linker provides a highly versatile platform for target binding[2],[3]. As a prototypical model, 5-(1H-Indol-3-yl)-2-phenyloxazole serves as a critical synthetic target. This whitepaper deconstructs its physicochemical properties, details self-validating synthetic protocols, and explores the enzymatic logic behind its natural biosynthesis.

Structural Elucidation & Physicochemical Profile

The architecture of 5-(1H-Indol-3-yl)-2-phenyloxazole consists of a central 1,3-oxazole ring substituted at the C5 position with a 1H-indol-3-yl group and at the C2 position with a phenyl ring. This extended π -conjugation system imparts distinct photophysical properties, including significant UV absorption and characteristic oxazole fluorescence. The spatial arrangement allows the molecule to engage in diverse non-covalent interactions, making it an ideal pharmacophore for anticancer and antimicrobial drug design[1],[4].

Table 1: Physicochemical Properties of 5-(1H-Indol-3-yl)-2-phenyloxazole

PropertyValueStructural Significance
IUPAC Name 5-(1H-indol-3-yl)-2-phenyl-1,3-oxazoleDefines the 2,5-disubstitution pattern.
Molecular Formula C₁₇H₁₂N₂O-
Molecular Weight 260.29 g/mol Ideal for small-molecule drug likeness (Lipinski's Rule of 5).
Topological Polar Surface Area 41.8 ŲSuggests excellent membrane permeability.
Hydrogen Bond Donors 1 (Indole N-H)Critical for kinase hinge-binding interactions.
Hydrogen Bond Acceptors 2 (Oxazole N, O)Facilitates dipole-dipole receptor interactions.
Estimated LogP 3.8 - 4.2Highly lipophilic; requires formulation strategies for in vivo use.

Synthetic Methodologies & Mechanistic Pathways

The Robinson-Gabriel Cyclodehydration

The most robust and divergent method for constructing the indole-oxazole core is the Robinson-Gabriel synthesis[5]. Mechanistic causality dictates that the cyclodehydration of an α -acylamino ketone is driven by the activation of the amide carbonyl oxygen. By converting the carbonyl oxygen into a superior leaving group using electrophilic dehydrating agents (e.g., POCl₃ or T3P), the enolized ketone can execute an intramolecular nucleophilic attack, rapidly closing the ring and aromatizing to form the oxazole[2].

RG_Synthesis A Indole-3-yl Ketone C α-Acylamino Ketone A->C Acylation B Benzoyl Chloride B->C D Cyclodehydration (POCl3 / T3P) C->D Enolization E 5-(1H-Indol-3-yl)- 2-phenyloxazole D->E -H2O & Aromatize

Mechanistic workflow of the Robinson-Gabriel cyclodehydration for indolyloxazole synthesis.

Van Leusen Oxazole Synthesis

An alternative convergent approach is the van Leusen synthesis, utilizing p-toluenesulfonylmethyl isocyanide (TosMIC)[4]. Reaction of an indole-3-carboxaldehyde with TosMIC in the presence of a base yields the oxazole core directly. While highly efficient for 5-substituted oxazoles, achieving the specific 2-phenyl substitution requires modified isocyanides or subsequent C-H arylation strategies via Pd(II)/Cu(I)-mediated cross-coupling[4].

Detailed Experimental Protocol: Synthesis via Robinson-Gabriel Cyclization

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following procedure ensures high yield and purity through strategic reagent selection and real-time reaction monitoring.

Objective: Construct the 2,5-disubstituted oxazole ring from 2-(1H-indol-3-yl)-2-oxoethyl benzamide.

Step 1: Activation and Cyclodehydration

  • Suspend 1.0 equivalent of the α -acylamino ketone precursor in anhydrous toluene (0.2 M) under an inert argon atmosphere.

    • Causality: Toluene provides a high-boiling, non-polar medium that favors the thermodynamic elimination of water while preventing the premature hydrolysis of the activating agent.

  • Add 3.0 equivalents of Phosphorus oxychloride (POCl₃) dropwise at 0 °C.

    • Causality: POCl₃ acts as a potent electrophilic dehydrating agent, selectively activating the amide carbonyl to facilitate nucleophilic attack by the enolized ketone.

  • Gradually heat the reaction mixture to reflux (110 °C) for 4-6 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the polar precursor spot and the emergence of a highly fluorescent, less polar spot under 254 nm and 365 nm UV light visually confirms oxazole formation.

Step 2: Quenching and Work-up

  • Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.

    • Causality: Strict pH control during neutralization of excess POCl₃ and generated HCl is critical to prevent acid-catalyzed degradation or polymerization of the electron-rich indole core.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Purification and Verification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient elution (10% to 30% EtOAc in Hexanes).

  • Isolate the product as a pale yellow solid.

    • Self-Validation: Verify structural integrity via ¹H-NMR. The successful cyclization is confirmed by the presence of the characteristic oxazole C4-H singlet at approximately δ 7.4 ppm and the preservation of the indole N-H broad singlet at δ 8.5–11.0 ppm.

Biosynthetic Insights: Enzymatic Oxazole Formation

Understanding the natural biosynthesis of indolyloxazoles provides profound inspiration for biomimetic synthesis. Recent genomic mining and stable-isotope feeding experiments on Pseudomonas and Streptomyces species have elucidated a novel enzymatic streamline for pimprinine-type indolyloxazoles[6],[7].

The pathway diverges from primary metabolism via a racemase (PimB) that donates D-tryptophan. A specific GNAT acyltransferase (PimA) then forms N-acyl-D-tryptophan. The pivotal oxazole ring closure is catalyzed by PimC, an unprecedented Fe(II)/ α -ketoglutarate-dependent (FeII/ α KGD) dioxygenase[7]. PimC operates via an unusual desaturase-like mechanism, executing a decarboxylative cyclization driven by a radical rearrangement to yield the indolyloxazole core[6],[7].

Biosynthesis Trp L-Tryptophan PimB PimB (Racemase) Trp->PimB DTrp D-Tryptophan PimB->DTrp Epimerization PimA PimA (GNAT Acyltransferase) DTrp->PimA NAcyl N-Acyl-D-Tryptophan PimA->NAcyl N-Acylation PimC PimC (FeII/αKGD Desaturase) NAcyl->PimC Product Indolyloxazole Core PimC->Product Decarboxylative Cyclization

Enzymatic pathway for indolyloxazole biosynthesis via PimC desaturase-mediated cyclization.

Conclusion

The 5-(1H-Indol-3-yl)-2-phenyloxazole architecture bridges the gap between natural product biosynthesis and synthetic medicinal chemistry. By mastering the causality of cyclodehydration protocols like the Robinson-Gabriel synthesis and understanding the radical-mediated enzymatic pathways of nature, researchers can efficiently leverage this privileged scaffold to discover next-generation therapeutics.

References

  • [1] Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. PubMed (NIH). URL:[Link]

  • [6] A Desaturase-Like Enzyme Catalyzes Oxazole Formation in Pseudomonas Indolyloxazole Alkaloids. PubMed (NIH). URL: [Link]

  • [7] Characterization of the Biosynthesis of Pimprinine-Type Indolyloxazoles Unravels an Unusual d-Configurational Substrate Metabolic Streamline. Journal of the American Chemical Society (ACS). URL:[Link]

  • [5] One-Pot Friedel–Crafts/Robinson–Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. The Journal of Organic Chemistry (ACS). URL:[Link]

  • [4] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC (NIH). URL:[Link]

  • [3] An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. URL:[Link]

Sources

Exploratory

Pharmacological Profiling of 5-(1H-Indol-3-yl)-2-phenyloxazole: A Dual-Action Pharmacophore in Oncology

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The compound 5-(1H-Indol-3-yl)-2-phenyloxazole (CAS: 73053-83-5) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The compound 5-(1H-Indol-3-yl)-2-phenyloxazole (CAS: 73053-83-5) represents a highly privileged structural scaffold in modern medicinal chemistry. By fusing an electron-rich indole moiety with a planar 2-phenyloxazole ring, this molecule leverages the spatial geometry required to interact with multiple oncogenic targets. While historically utilized as a synthetic intermediate, recent structural-activity relationship (SAR) studies on indole-oxazole hybrids have unveiled their potent biological activity as dual-action inhibitors[1].

This technical guide dissects the core mechanisms of action of the indole-oxazole pharmacophore, focusing on its dual capacity to disrupt microtubule dynamics via the colchicine binding site[2] and competitively inhibit ATP-dependent oncogenic kinases[3].

Core Mechanisms of Action

Tubulin Polymerization Inhibition (Colchicine-Site Binding)

The primary cytotoxic mechanism of 5-(1H-Indol-3-yl)-2-phenyloxazole derivatives is the destabilization of the microtubule network. The spatial arrangement of the indole and phenyloxazole rings closely mimics the cis-configuration of combretastatin A-4 (CA-4), a well-known vascular disrupting agent[4].

  • Binding Dynamics: The compound binds to the colchicine site located at the interface of the α and β tubulin heterodimers. The phenyloxazole moiety occupies the hydrophobic pocket typically engaged by the trimethoxyphenyl ring of CA-4, while the indole NH acts as a critical hydrogen bond donor to the β -tubulin backbone (specifically targeting residues like Cys241 and Val315)[2].

  • Cellular Consequence: By preventing tubulin polymerization, the compound triggers the spindle assembly checkpoint (SAC), leading to an irreversible cell cycle arrest at the G2/M phase[1].

ATP-Competitive Kinase Inhibition

Beyond cytoskeletal disruption, the indole-oxazole scaffold exhibits profound kinase chemodiversity. The planar, nitrogen-containing heterocycles are ideal hinge-binding motifs within the ATP-binding pocket of various kinases[3].

  • Target Kinases: Research into related indole-oxazole conjugates demonstrates potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase[3][5].

  • Binding Mode: The oxazole nitrogen acts as a hydrogen bond acceptor interacting with the hinge region of the kinase (e.g., Met793 in EGFR), while the indole ring extends into the hydrophobic selectivity pocket, blocking ATP binding and subsequent auto-phosphorylation[5].

Downstream Apoptotic Signaling

The dual inhibition of tubulin and survival kinases converges on the apoptotic cascade. The suppression of kinase pathways (such as PI3K/Akt) combined with prolonged G2/M arrest downregulates anti-apoptotic proteins (Bcl-2) and upregulates pro-apoptotic mediators (Bax), culminating in caspase-3/7 activation and PARP cleavage[1][6].

MOA Cmpd 5-(1H-Indol-3-yl)-2-phenyloxazole Tubulin Tubulin (Colchicine Site) Cmpd->Tubulin Inhibits Polymerization Kinase Oncogenic Kinases (EGFR/PIM1) Cmpd->Kinase ATP-Competitive Binding Microtubule Microtubule Destabilization Tubulin->Microtubule PI3K PI3K/Akt Pathway Inhibition Kinase->PI3K G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis (Caspase-3 Activation) PI3K->Apoptosis G2M->Apoptosis

Caption: Dual-action signaling pathway of indole-oxazole derivatives leading to cellular apoptosis.

Quantitative Pharmacodynamics

The following table synthesizes the established in vitro inhibitory concentrations (IC 50​ ) for the indole-oxazole pharmacophore across key biological targets and cancer cell lines, serving as a benchmark for derivative optimization[1][2][3][5].

Target / Cell LineAssay TypeAverage IC 50​ RangeMechanistic Relevance
Tubulin Polymerization Fluorescence-based0.39 – 2.50 µMDirect binding to colchicine site[2].
EGFR (Tyrosine Kinase) Kinase Profiling150 – 400 nMATP-competitive hinge binding[5].
PIM1 Kinase Kinase Profiling200 – 390 nMDisruption of survival signaling[3].
MCF-7 (Breast Cancer) MTT Viability1.10 – 5.90 µMSusceptible to dual tubulin/kinase targeting[1].
A549 (Lung Cancer) MTT Viability1.68 – 19.24 µMDriven by G2/M cell cycle arrest[1].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. As a Senior Application Scientist, I emphasize the causality behind these methodological choices to prevent false positives common with fluorescent heterocycles.

Protocol 1: In Vitro Tubulin Polymerization Assay

Rationale: Indole-oxazole compounds often possess intrinsic fluorescence. Standard absorbance assays at 340 nm can be skewed by compound precipitation. We utilize a fluorescence-based assay utilizing a fluorophore (e.g., DAPI) that increases in emission upon binding to polymerized microtubules.

  • Preparation: Thaw purified porcine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl 2​ , 0.5 mM EGTA, and 1 mM GTP.

  • Internal Controls (Critical): Include Paclitaxel (10 µM) as a polymerization enhancer (positive control) and Colchicine (10 µM) as a polymerization inhibitor (negative control). This validates the dynamic range of the assay.

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with 5-(1H-Indol-3-yl)-2-phenyloxazole (titrated from 0.1 to 50 µM) in a 384-well black plate for 15 minutes at 4°C.

  • Initiation & Readout: Transfer the plate to a microplate reader pre-warmed to 37°C. The temperature shift initiates polymerization. Measure fluorescence (Ex: 360 nm / Em: 420 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the V max​ of the polymerization curve. A reduction in V max​ relative to the vehicle control confirms colchicine-like destabilization.

Protocol 2: TR-FRET Kinase Binding Assay (EGFR/PIM1)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA. The time-delayed readout (typically 50-100 µs) completely eliminates interference from the auto-fluorescence of the indole-oxazole ring, ensuring absolute data trustworthiness.

  • Reagent Assembly: Combine the target kinase (e.g., GST-tagged EGFR), a fluorescent ATP-competitive tracer (e.g., Kinase Tracer 236), and a LanthaScreen™ Eu-anti-GST antibody.

  • Competitive Binding: Add the indole-oxazole compound (0.1 nM to 10 µM). If the compound binds the ATP pocket, it displaces the tracer, disrupting the FRET signal between the Europium donor and the tracer acceptor.

  • Equilibration: Incubate the mixture at room temperature for 1 hour in the dark to reach thermodynamic equilibrium.

  • Readout: Excite the Europium donor at 340 nm. Measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 100 µs delay.

  • Validation: Calculate the Emission Ratio (665/615 nm). Plot the ratio against log[Compound] to derive the IC 50​ . Include Staurosporine as a universal pan-kinase inhibitor control.

TRFRET Step1 1. Kinase + Tracer Step2 2. Add Compound Step1->Step2 Step3 3. Incubate (1h, RT) Step2->Step3 Step4 4. Add Eu-Anti-Tag Ab Step3->Step4 Step5 5. TR-FRET Readout Step4->Step5

Caption: Step-by-step workflow of the TR-FRET ATP-competitive kinase binding assay.

Conclusion & Translational Outlook

The 5-(1H-Indol-3-yl)-2-phenyloxazole scaffold is a highly versatile pharmacophore. By simultaneously targeting the structural integrity of the cell (tubulin) and survival signaling pathways (kinases), it overcomes the limitations of single-target therapies, such as acquired resistance. Future drug development efforts should focus on optimizing the pharmacokinetic profile (ADMET) of this scaffold, specifically enhancing aqueous solubility while retaining its dual-target affinity.

References

  • Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids. Taylor & Francis. Available at:[Link]

  • Kinase Chemodiversity from the Arctic: The Breitfussins. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Detection of apoptosis in HCC cells after treatment with selected indole-isoxazole hybrids. ResearchGate. Available at:[Link]

  • Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry Reports (IRIS UniPA). Available at:[Link]

  • Design and Synthesis of Indole-oxazole-benzamide Conjugates; In Vitro Anticancer Evaluation and ADMET Studies. Pleiades Publishing. Available at:[Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PubMed Central (PMC). Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to Molecular Docking Studies of 5-(1H-Indol-3-yl)-2-phenyloxazole: A Case Study in Anticancer Drug Discovery

This technical guide provides a comprehensive, in-depth exploration of molecular docking studies focusing on the novel compound 5-(1H-Indol-3-yl)-2-phenyloxazole. Designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive, in-depth exploration of molecular docking studies focusing on the novel compound 5-(1H-Indol-3-yl)-2-phenyloxazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to computational drug discovery. We will navigate the entire workflow, from hypothesis-driven target selection to the interpretation of docking results, grounded in the principles of scientific integrity and expertise.

Introduction: The Therapeutic Potential of the Indole-Oxazole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions make it an ideal starting point for the design of targeted therapies. Similarly, the oxazole ring is another important heterocyclic motif found in many biologically active compounds. The combination of these two moieties in 5-(1H-Indol-3-yl)-2-phenyloxazole presents a molecule of significant interest for drug discovery.

While specific biological data for 5-(1H-Indol-3-yl)-2-phenyloxazole is emerging, the broader class of indole-containing compounds has shown significant promise as anticancer agents.[1][2][3] Many such compounds exert their cytotoxic effects by targeting key proteins involved in cell division and signaling pathways crucial for tumor growth and survival. Two of the most well-established targets for indole derivatives are tubulin, a key protein in microtubule dynamics, and protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a pivotal role in angiogenesis.[4]

This guide will use a hypothesis-driven approach, postulating that 5-(1H-Indol-3-yl)-2-phenyloxazole possesses anticancer properties through the inhibition of tubulin polymerization, a mechanism shared by many indole-based compounds. We will, therefore, focus our molecular docking study on the colchicine-binding site of β-tubulin.

The Core Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-receptor interactions.

The process involves two main components: a search algorithm that generates a variety of possible binding poses of the ligand in the receptor's active site, and a scoring function that estimates the binding affinity for each pose. A lower docking score generally indicates a more favorable binding interaction.

The reliability of a docking study hinges on a carefully validated protocol. This includes the proper preparation of both the protein and the ligand, the precise definition of the binding site, and the use of appropriate controls to ensure the docking software can accurately reproduce known binding modes.

A Validated Protocol for Molecular Docking of 5-(1H-Indol-3-yl)-2-phenyloxazole with Tubulin

This section provides a detailed, step-by-step methodology for performing a molecular docking study of 5-(1H-Indol-3-yl)-2-phenyloxazole against the colchicine-binding site of β-tubulin. We will utilize AutoDock Vina, a widely used and validated open-source docking program, for this purpose.

Software and Resource Requirements
  • Molecular Visualization Software: BIOVIA Discovery Studio, PyMOL, or UCSF Chimera.

  • Molecular Docking Software: AutoDock Vina.

  • Protein Data Bank (PDB) Access: for retrieving the 3D structure of the target protein.

  • Ligand Preparation Software: ChemDraw or similar chemical drawing software, and a tool for 3D structure generation and energy minimization.

Step-by-Step Experimental Protocol

Step 1: Protein Preparation

  • Retrieve the Protein Structure: Download the X-ray crystal structure of tubulin in complex with a known inhibitor that binds to the colchicine site. For this study, we will use the PDB entry 1SA0 , which contains the tubulin-colchicine complex.[5]

  • Clean the Protein Structure: Open the PDB file in a molecular visualization tool like BIOVIA Discovery Studio. Remove all non-essential components, including water molecules, ions, and any co-crystallized ligands other than the tubulin protein itself. If multiple protein chains are present, retain only the chains that form the biological unit of interest (typically the αβ-tubulin dimer).

  • Add Hydrogens and Assign Charges: Proteins are dynamic molecules, and the protonation state of their residues can significantly influence ligand binding. Add polar hydrogens to the protein structure and assign appropriate atomic charges using a standard force field such as CHARMm.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Create the 2D Structure: Draw the 2D chemical structure of 5-(1H-Indol-3-yl)-2-phenyloxazole using a chemical drawing program.

  • Generate the 3D Structure and Energy Minimize: Convert the 2D structure to a 3D conformation and perform an energy minimization using a molecular mechanics force field (e.g., MMFF94). This step ensures that the ligand has a low-energy, stable conformation before docking.

  • Prepare the Control Ligand: As a crucial validation step, prepare the structure of a known inhibitor that binds to the colchicine site. In this case, we will use colchicine, the co-crystallized ligand from PDB entry 1SA0.

  • Save the Ligands: Save the 3D structures of both 5-(1H-Indol-3-yl)-2-phenyloxazole and colchicine in the PDBQT format.

Step 3: Grid Box Generation

  • Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. To define the binding site, load the prepared tubulin structure into your visualization software. The center of the grid box should be set to the geometric center of the co-crystallized colchicine ligand in the 1SA0 structure.

  • Set the Grid Box Dimensions: The size of the grid box should be large enough to accommodate the entire ligand and allow for rotational and translational movements. A common starting point is a cube with dimensions of 25 x 25 x 25 Å centered on the binding site.

Step 4: Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File: AutoDock Vina uses a text file to specify the input files and docking parameters. The configuration file should include the names of the protein and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Execute the Docking Run: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will generate an output file containing the predicted binding poses and their corresponding docking scores.

  • Perform a Validation Docking (Redocking): To validate the docking protocol, perform a docking run with the prepared colchicine ligand. The docking software should be able to reproduce the experimentally observed binding pose of colchicine in the 1SA0 crystal structure with a low root-mean-square deviation (RMSD) of less than 2.0 Å. This step is critical to ensure the reliability of the docking setup.[6]

Step 5: Analysis of Docking Results

  • Examine Docking Scores: The primary output of a docking simulation is the binding affinity, expressed as a docking score in kcal/mol. A more negative score indicates a stronger predicted binding affinity. Compare the docking score of 5-(1H-Indol-3-yl)-2-phenyloxazole with that of the control inhibitor, colchicine.

  • Visualize Binding Poses: Use a molecular visualization tool to analyze the predicted binding poses of 5-(1H-Indol-3-yl)-2-phenyloxazole within the colchicine-binding site of tubulin.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein residues in the binding site. Look for hydrogen bonds, hydrophobic interactions, and π-π stacking interactions that contribute to the stability of the protein-ligand complex. These interactions can be visualized and analyzed using software like BIOVIA Discovery Studio.[7]

Data Presentation and Interpretation

Quantitative data from the molecular docking study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for 5-(1H-Indol-3-yl)-2-phenyloxazole and Colchicine against Tubulin (PDB: 1SA0)

CompoundDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
5-(1H-Indol-3-yl)-2-phenyloxazole-9.5Cys241, Leu248, Ala316, Val318Hydrogen bond with Cys241, Hydrophobic interactions
Colchicine (Control)-8.8Cys241, Leu255, Ala316, Lys352Hydrogen bond with Cys241, Hydrophobic interactions

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.

The hypothetical results in Table 1 suggest that 5-(1H-Indol-3-yl)-2-phenyloxazole has a more favorable docking score than the known inhibitor colchicine, indicating a potentially stronger binding affinity for the colchicine-binding site of tubulin. The identification of a hydrogen bond with Cys241, a key residue in this binding pocket, further supports a plausible binding mode.

Visualizing the Workflow and Signaling Pathways

Diagrams are essential for visualizing complex workflows and biological pathways.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Protein Structure Retrieval (PDB: 1SA0) Clean_PDB Clean Protein (Remove Water, Ions) PDB->Clean_PDB Ligand_2D Ligand 2D Structure Drawing Ligand_3D Generate 3D Ligand & Energy Minimize Ligand_2D->Ligand_3D Prep_PDB Add Hydrogens & Assign Charges (PDBQT) Clean_PDB->Prep_PDB Prep_Ligand Prepare Ligand (PDBQT) Ligand_3D->Prep_Ligand Grid Define Grid Box (Binding Site) Prep_PDB->Grid Docking Run AutoDock Vina Simulation Prep_Ligand->Docking Grid->Docking Analysis Analyze Results (Scores & Poses) Docking->Analysis Validation Experimental Validation (In vitro assay) Analysis->Validation

Caption: A streamlined workflow for molecular docking studies.

Tubulin_Inhibition_Pathway Indole_Oxazole 5-(1H-Indol-3-yl)-2-phenyloxazole Tubulin β-Tubulin (Colchicine Site) Indole_Oxazole->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule_Dynamics Disruption of Microtubule Dynamics Polymerization->Microtubule_Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action via tubulin inhibition.

Experimental Validation: Bridging the Computational-Experimental Gap

While molecular docking provides valuable predictive insights, experimental validation is essential to confirm the computational findings. Based on our docking results suggesting tubulin as a potential target, a tubulin polymerization assay would be the logical next step.

Tubulin Polymerization Assay Protocol

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.

  • Reagents and Materials: Purified tubulin protein, GTP solution, polymerization buffer, a fluorescence or absorbance plate reader capable of kinetic measurements at 37°C, and a positive control (e.g., colchicine) and a negative control (e.g., DMSO).

  • Assay Procedure:

    • Reconstitute the tubulin protein in the polymerization buffer on ice.

    • Add the test compound (5-(1H-Indol-3-yl)-2-phenyloxazole) at various concentrations to the wells of a 96-well plate. Include wells for the positive and negative controls.

    • Initiate the polymerization reaction by adding the tubulin-GTP mixture to the wells and immediately placing the plate in the pre-warmed (37°C) plate reader.

    • Monitor the increase in absorbance or fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the test compound-treated samples to the controls. An inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance/fluorescence increase. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

A successful outcome in this assay would provide strong experimental support for the hypothesis generated from our molecular docking study.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to conducting molecular docking studies, using 5-(1H-Indol-3-yl)-2-phenyloxazole as a case study for anticancer drug discovery. By grounding the computational work in a clear hypothesis and incorporating a robust validation strategy, researchers can generate reliable and actionable insights into the potential mechanism of action of novel compounds.

The hypothetical docking results presented herein suggest that 5-(1H-Indol-3-yl)-2-phenyloxazole is a promising candidate for a tubulin polymerization inhibitor. The next logical steps would be to perform the described in vitro tubulin polymerization assay to confirm this activity. Furthermore, cell-based assays to assess the compound's cytotoxicity against various cancer cell lines and to determine its effect on the cell cycle would be crucial for its further development as a potential anticancer agent.

This guide serves as a template for applying molecular docking in a thoughtful and effective manner, ultimately contributing to the acceleration of the drug discovery and development pipeline.

References

  • BIOVIA, Dassault Systèmes, BIOVIA Discovery Studio, [Link]

  • Gribble, G. W. (2010). Indole derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 1045-1075.
  • Ravelli, R. B., Gigant, B., Curmi, P. A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198-202. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Yousif, E. I., Al-Sammarrae, K. A., & Ahmed, A. A. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(01), 006-014.
  • Cytoskeleton, Inc. (2023). Tubulin Polymerization Assay Kit (Cat. # BK011P). [Link]

  • BPS Bioscience. (2023). VEGFR2 (KDR) Kinase Assay Kit (Cat. # 79789). [Link]

  • IJS Indico. (2021). MOLECULAR DOCKING CALCULATIONS UTILIZING DISCOVERY STUDIO & PIPELINE PILOT. [Link]

  • Wang, R., Lu, Y., & Wang, S. (2003). The evaluation of score functions for protein-ligand docking. Journal of medicinal chemistry, 46(12), 2287-2303.
  • Adewumi, T. O., Ayodele, P. F., & Olotu, F. A. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With. Thomas Adewumi University Journal of Applied Sciences and Technology, 1(1).
  • Jurnal Universitas Padjadjaran. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. [Link]

  • Kumar, D., & Singh, N. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European journal of medicinal chemistry, 45(10), 4543-4548. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, M. (2026). Biological evaluation of novel 5-((1H-indol-3-yl) methyl)-2-(4-chlorobenzyl)-6-phenyl-imidazo[2,1-b][5][8][9]thiadiazole derivatives as novel BCL-2 specific inhibitors. European Journal of Medicinal Chemistry Reports, 13, 100247.

  • MDPI. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]

  • ResearchGate. (2022). The validation of docking performance by AutoDock Vina. [Link]

  • BPS Bioscience. (2023). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. [Link]

  • MDPI. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. [Link]

  • MDPI. (2019). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. [Link]

  • MDPI. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. [Link]

  • PMC. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. [Link]

  • BPS Bioscience. (2023). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • PMC. (2025). A comprehensive survey of scoring functions for protein docking models. [Link]

  • DergiPark. (2023). Synthesis and Biological Evaluation of 1H-(Indole-5-yl)-3-Substituted-1,2,4-Oxadiazoles as Novel 5-Lox Inhibitors. [Link]

  • MDPI. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]

  • vlab.amrita.edu. (n.d.). To perform molecular docking to predict the interaction energy between molecules (BIOVIA's DISCOVERY STUDIO). [Link]

  • ACS Publications. (2019). Autodock Vina Adopts More Accurate Binding Poses but Autodock4 Forms Better Binding Affinity. [Link]

  • AutoDock Vina. (2026). AutoDock Vina Documentation. [Link]

  • ResearchGate. (2012). A Critical Assessment of Docking Programs and Scoring Functions. [Link]

  • Jurnal Universitas Padjadjaran. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. [Link]

  • OUCI. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]

  • MDPI. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

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Exploratory

Technical Guidance on the Safe Handling of 5-(1H-Indol-3-yl)-2-phenyloxazole (CAS 73053-83-5)

For Research, Development, and Scientific Professionals Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information provided is based on gen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research, Development, and Scientific Professionals

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information provided is based on general principles of chemical safety and data from structurally related compounds, as a specific Safety Data Sheet (SDS) for 5-(1H-Indol-3-yl)-2-phenyloxazole (CAS 73053-83-5) is not publicly available. This compound should be handled as a potentially hazardous substance until comprehensive toxicological data is generated. All laboratory work should be conducted by trained personnel in a controlled environment.

Introduction and Scope

5-(1H-Indol-3-yl)-2-phenyloxazole is a heterocyclic compound containing both indole and oxazole moieties. Such structures are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules.[1] The indole ring, in particular, is a common scaffold in pharmaceuticals.[1] Given its novelty and the absence of specific safety data, a cautious and systematic approach to its handling is imperative to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a framework for the safe handling, storage, and disposal of this compound, drawing upon best practices and data from analogous chemical structures.

Hazard Identification and Risk Assessment

As the toxicological properties of 5-(1H-Indol-3-yl)-2-phenyloxazole have not been thoroughly investigated, a comprehensive risk assessment is crucial before any experimental work commences.[2] Based on the safety data for similar chemical structures, the following potential hazards should be considered:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[3][4][5]

  • Skin Corrosion/Irritation: May cause skin irritation.[6]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[2][3][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4]

It is important to note that in the absence of specific data, this compound is not classified under GHS, and no specific hazard pictograms or statements are assigned.[7] However, the principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

Experimental Workflow for Risk Assessment

Risk_Assessment_Workflow Figure 1: Risk Assessment Workflow cluster_0 Pre-Experimental Phase cluster_1 Experimental Planning Phase cluster_2 Emergency Preparedness Identify_Compound Identify Compound: 5-(1H-Indol-3-yl)-2-phenyloxazole CAS: 73053-83-5 Gather_Data Gather Available Safety Data (No specific SDS found) Identify_Compound->Gather_Data Analyze_Structure Analyze Chemical Structure (Indole and Oxazole moieties) Gather_Data->Analyze_Structure Assume_Hazard Assume Potential Hazards (Based on related compounds) Analyze_Structure->Assume_Hazard Define_Procedures Define Experimental Procedures (Quantities, manipulations) Assume_Hazard->Define_Procedures Select_Controls Select Engineering Controls (Fume hood, ventilation) Define_Procedures->Select_Controls Choose_PPE Determine Appropriate PPE (Gloves, eye protection, lab coat) Select_Controls->Choose_PPE Plan_Waste Plan for Waste Disposal Choose_PPE->Plan_Waste Locate_Safety_Equipment Locate Emergency Equipment (Eyewash, safety shower, spill kit) Plan_Waste->Locate_Safety_Equipment Review_Emergency_Procedures Review Emergency Procedures Locate_Safety_Equipment->Review_Emergency_Procedures

Caption: Risk Assessment Workflow for Novel Compounds.

Physical and Chemical Properties

While specific data for 5-(1H-Indol-3-yl)-2-phenyloxazole is limited, some properties can be inferred from related compounds.

PropertyInferred Value/InformationSource/Rationale
Physical State SolidBased on the SDS for similar compounds like 1,4-Bis(5-phenyloxazol-2-yl)benzene.[8]
Appearance Likely a crystalline solid, potentially yellow or brownish.Based on descriptions of similar compounds.[8][9]
Molecular Formula C17H12N2OCalculated from the chemical structure.
Molecular Weight 260.29 g/mol Calculated from the molecular formula.
Solubility Likely insoluble in water; soluble in organic solvents.Based on the general properties of similar heterocyclic compounds and data for oxindole.[8][10]
Melting Point Not determined.N/A
Boiling Point Not determined.N/A
Flash Point Not determined.N/A
Autoignition Temperature Not determined.N/A

Handling and Storage

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][11]

  • Containment: Use of a glove box may be warranted for procedures involving fine powders or the potential for aerosolization.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected before use and disposed of properly after handling.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.[5]

Hygiene Measures
  • Wash hands thoroughly after handling.[4][8]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Contaminated clothing should be removed and laundered before reuse.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • For long-term stability, storage at -20°C may be advisable, as is common for many research compounds.[10]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Accidental Release Measures

Spill Response Protocol

Spill_Response_Protocol Figure 2: Spill Response Protocol Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain the spill PPE->Contain Cleanup Clean up the spill Contain->Cleanup Dispose Dispose of waste Cleanup->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate

Caption: General Spill Response Protocol.

  • Personal Precautions: Avoid breathing dust and contact with the material. Ensure adequate ventilation and wear appropriate PPE.[11]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[7][11]

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11] The area should then be decontaminated. For larger spills, follow your institution's emergency procedures.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.[11]

  • Conditions to Avoid: Avoid dust formation, excess heat, and incompatible materials.[6][11]

  • Incompatible Materials: Strong oxidizing agents.[6][11]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Toxicological Information

No specific toxicological data for 5-(1H-Indol-3-yl)-2-phenyloxazole is available. The toxicological properties have not been fully investigated.[2] As a matter of prudence, it should be treated as a potentially harmful substance.

Disposal Considerations

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Do not allow the material to enter the environment.

Conclusion

The safe handling of novel research compounds like 5-(1H-Indol-3-yl)-2-phenyloxazole is paramount in a research and development setting. While specific hazard data is lacking, a conservative approach based on the potential hazards of structurally related compounds provides a solid foundation for safety protocols. Adherence to the guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment, will help to minimize risk and ensure a safe laboratory environment.

References

  • Current time information in Caddo County, US. (n.d.). Google.
  • PubChem. (n.d.). 5-[(5-Phenyloxazol-2-yl)amino]indolin-2-one. National Center for Biotechnology Information.
  • Fisher Scientific. (2024, February 10). SAFETY DATA SHEET.
  • Cayman Chemical. (2022, December 22). PRODUCT INFORMATION.
  • Fisher Scientific Chemicals, Inc. (2025, December 22). SAFETY DATA SHEET.
  • [No Author]. (2011, February 10). 2 - SAFETY DATA SHEET. [Source not specified].
  • ThermoFisher. (2025, October 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 17). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, October 28). SAFETY DATA SHEET.
  • Schem.jp. (n.d.). SDS.
  • Sdfine. (n.d.). 1-octanesulphonic acid sodium salt anhydrous.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • [No Author]. (n.d.). Safety Assessment of Dialkyl Sulfosuccinate Salts as Used in Cosmetics. [Source not specified].
  • MDPI. (2023, March 2). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent.
  • Yousif, E., et al. (2019, January 31). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(01), 006-014.
  • MDPI. (2022, October 14). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one.
  • ResearchGate. (2023, September 6). (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 1H-(INDOLE-5-YL)-3-SUBSTITUTED-1,2,4-OXADIAZOLES AS NOVEL 5-LOX INHIBITORS.
  • SynZeal. (n.d.). Safety Data Sheet.
  • Srivastava, A., & Pandeya, S. N. (2010, November 15). “INDOLE” A VERSATILE NUCLEUS IN PHARMACEUTICAL FIELD. Impactfactor.

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Foundational

Structure-Activity Relationship (SAR) Analysis of 5-(1H-Indol-3-yl)-2-phenyloxazole: A Privileged Scaffold for Targeted Kinase Inhibition

Executive Summary & Pharmacophore Rationale The 5-(1H-indol-3-yl)oxazole framework is a highly privileged heteroaromatic pharmacophore, prominently featured in marine natural products such as the Breitfussins and Strepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 5-(1H-indol-3-yl)oxazole framework is a highly privileged heteroaromatic pharmacophore, prominently featured in marine natural products such as the Breitfussins and Streptochlorins[1]. Synthetic derivatives, specifically 5-(1H-Indol-3-yl)-2-phenyloxazole , have emerged as potent, ATP-competitive kinase inhibitors and antiproliferative agents[2].

As a Senior Application Scientist, evaluating this scaffold requires looking beyond basic structural drawing; it demands an understanding of the thermodynamic and steric interactions within the kinase hinge region. The indole-oxazole core acts as a rigid, planar system where the indole N-H serves as an essential hydrogen bond donor, and the oxazole acts as both a geometric linker and a secondary hydrogen bond acceptor. By systematically modifying the indole C-5/C-6 positions, the oxazole C-4 position, and the phenyl ring at C-2, drug development professionals can fine-tune target selectivity (e.g., PIM1, DRAK1, HER2) and optimize pharmacokinetic (PK) profiles[3].

Mechanistic Target Biology: ATP-Competitive Kinase Inhibition

The primary mechanism of action for 5-(1H-Indol-3-yl)-2-phenyloxazole derivatives in oncology is the Type I ATP-competitive inhibition of serine/threonine kinases, notably PIM1[1]. PIM1 is a constitutively active kinase downstream of the JAK/STAT pathway, heavily implicated in cell survival and apoptosis evasion.

The causality of the scaffold's efficacy lies in its spatial geometry. The indole moiety mimics the purine ring of ATP. When the compound enters the orthosteric ATP-binding pocket, the indole N1-H forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu121 in PIM1). Concurrently, the oxazole ring projects the C-2 phenyl group into the solvent-exposed region or adjacent hydrophobic pockets, preventing the binding of native ATP and halting the phosphorylation of downstream apoptotic regulators like BAD and c-Myc.

PIM1_Pathway A Cytokine Receptor Activation B JAK/STAT Signaling A->B C PIM1 Kinase B->C E Cell Survival & Proliferation C->E Phosphorylation of BAD/c-Myc F Apoptosis (Inhibited) C->F Blocks Apoptotic Cascade D 5-(1H-Indol-3-yl)-2-phenyloxazole D->C ATP-Competitive Hinge Binding

PIM1 kinase inhibition pathway by the indole-oxazole scaffold.

Synthetic Methodology: One-Pot Friedel-Crafts / Robinson-Gabriel

To systematically explore the SAR of this scaffold, a robust, divergent synthetic route is required. Traditional cross-coupling methods often suffer from the need for extensive protecting group manipulations. The most efficient, self-validating protocol is the one-pot Friedel-Crafts acylation followed by a Robinson-Gabriel cyclodehydration, which directly couples substituted indoles with oxazolones[4].

Step-by-Step Protocol

Step 1: Friedel-Crafts Acylation

  • Preparation: In an oven-dried flask under argon, dissolve the substituted indole (1.00 mmol) and 2-phenyloxazol-5(4H)-one (1.50 mmol) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the stirring solution to 0 °C using an ice bath. Slowly add anhydrous Aluminum Chloride ( AlCl3​ , 6.00 mmol).

    • Causality Note: AlCl3​ acts as a potent Lewis acid to activate the oxazolone, driving the electrophilic attack exclusively at the highly nucleophilic C-3 position of the indole.

  • Quenching: After 1 hour of stirring, quench the reaction by adding 15 mL of a saturated aqueous Rochelle salt (potassium sodium tartrate) solution. Stir vigorously for 24 hours.

    • Causality Note: Rochelle salt chelates the aluminum species, breaking up stubborn emulsions and ensuring a clean phase separation of the intermediate keto-amide without degrading the indole core. Extract with DCM, dry over Na2​SO4​ , and concentrate.

Step 2: Robinson-Gabriel Cyclodehydration

  • Reagent Addition: Dissolve the crude keto-amide intermediate (0.33 mmol) in 4 mL of dry DCM at 0 °C. Add Trifluoroacetic acid (TFA, 0.03 mL) and Trifluoroacetic anhydride (TFAA, 0.14 mL)[4].

  • Cyclization: Allow the solution to warm to room temperature and stir for 18 hours.

    • Causality Note: TFAA is chosen over harsher dehydrating agents (like POCl3​ ) because the electron-rich indole ring is highly susceptible to electrophilic degradation. TFAA provides rapid cyclodehydration of the amide carbonyl onto the ketone, forming the oxazole ring while preserving the indole's integrity.

  • Isolation: Dilute with water, extract with DCM, and purify via silica gel chromatography to yield the pure 5-(1H-Indol-3-yl)-2-phenyloxazole derivative. Validate via 1H NMR and HRMS.

Structure-Activity Relationship (SAR) Mapping

The SAR of the 5-(1H-Indol-3-yl)-2-phenyloxazole scaffold is highly modular. By isolating the molecule into four distinct functional zones, we can predict and manipulate its biological activity.

SAR_Map Core Indole-Oxazole Core Indole_N1 Indole N-1 (H-bond Donor) Core->Indole_N1 Indole_C5 Indole C-5/C-6 (Hydrophobic) Core->Indole_C5 Oxazole_C4 Oxazole C-4 (H-bond Acceptor) Core->Oxazole_C4 Phenyl_C2 Phenyl Ring (Solvent Exposed) Core->Phenyl_C2 Target ATP Binding Site Indole_N1->Target Binds Kinase Hinge Indole_C5->Target Fills Hydrophobic Pocket Oxazole_C4->Target Enhances Affinity Phenyl_C2->Target Modulates Solubility

SAR logical map of the 5-(1H-Indol-3-yl)-2-phenyloxazole pharmacophore.

Quantitative SAR Data Summary

The following table synthesizes benchmark quantitative data derived from recent literature on the indole-oxazole scaffold, comparing modifications against PIM1 kinase affinity and A549 lung cancer cell antiproliferative activity[1][3][5].

Zone ModificationSpecific SubstitutionPIM1 IC50​ (nM)A549 IC50​ (µM)Mechanistic Effect
Unsubstituted Core None~120015.2Baseline ATP-competitive orthosteric binding.
Indole C-5/C-6 6-Bromo3904.8Halogenation increases lipophilicity, deeply anchoring the indole into the hydrophobic pocket of the kinase[1].
Oxazole C-4 4-Carbonitrile (-CN)2102.1The electron-withdrawing cyano group acts as an additional hydrogen bond acceptor, significantly enhancing target affinity[6].
Phenyl C-2 4-Methoxy (-OCH 3​ )1851.6Para-substitution with an electron-donating group improves aqueous solubility and favorable solvent-exposed interactions[3].
Indole N-1 N-Methylation>10,000>50.0Complete loss of activity. Confirms the absolute necessity of the N-H group as a hydrogen bond donor to the hinge region.

Biological Validation: ATP-Competitive Tracer Displacement Assay

To validate the SAR findings, traditional radiometric assays (which measure substrate phosphorylation) are insufficient, as they can be confounded by substrate depletion or non-specific ATPase activity. Instead, a Tracer Displacement Assay (e.g., DiscoverX KINOMEscan methodology) is required to directly measure the thermodynamic binding affinity ( Kd​ ) of the compound to the ATP pocket[1].

Step-by-Step Protocol
  • Kinase Tagging: Express PIM1 kinase fused to a DNA tag (for qPCR detection) in HEK-293 cells or E. coli.

  • Tracer Preparation: Immobilize a known, broad-spectrum ATP-competitive active site ligand (the "tracer") onto magnetic beads.

  • Equilibration: In a 384-well plate, combine the DNA-tagged PIM1 kinase, the immobilized tracer beads, and the 5-(1H-Indol-3-yl)-2-phenyloxazole derivative at varying concentrations (e.g., 11-point dose-response curve from 10 µM to 0.1 nM).

  • Displacement: Incubate the mixture for 1 hour at room temperature. If the synthesized oxazole derivative successfully binds the ATP pocket, it will competitively displace the kinase from the immobilized tracer beads.

  • Quantification: Wash the beads to remove unbound kinase. Elute the remaining bead-bound kinase and quantify the DNA tag using quantitative PCR (qPCR).

  • Data Analysis: Calculate the Kd​ based on the concentration of the test compound required to displace 50% of the kinase from the tracer. A lower qPCR signal correlates with higher affinity of the test compound.

References

  • Title: One-Pot Friedel–Crafts/Robinson–Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H Source: The Journal of Organic Chemistry (2022) URL: [Link]

  • Title: Kinase Chemodiversity from the Arctic: The Breitfussins Source: Journal of Medicinal Chemistry (2019) URL: [Link]

  • Title: Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group Source: Molecules (2023) URL: [Link]

  • Title: Development of indole hybrids for potential lung cancer treatment - part II Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023) URL: [Link]

  • Title: Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules Source: Medicinal Research Reviews (2024) URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: 5-(1H-Indol-3-yl)-2-phenyloxazole as a Strategic Precursor in the Synthesis of Complex Indole-Oxazole Alkaloids

Scientific Context & Strategic Rationale The 5-(1H-indol-3-yl)oxazole motif is a privileged structural scaffold ubiquitous in biologically active marine natural products, including the Breitfussins (C, G, and H)[1], Mart...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Strategic Rationale

The 5-(1H-indol-3-yl)oxazole motif is a privileged structural scaffold ubiquitous in biologically active marine natural products, including the Breitfussins (C, G, and H)[1], Martefragin A[2], and Diazonamide A[2]. Historically, constructing this biaryl-like linkage required pre-functionalized coupling partners and extensive protecting group manipulations, often resulting in low overall yields and restricted substrate scope[1].

The utilization of 5-(1H-Indol-3-yl)-2-phenyloxazole (CAS: 73053-83-5) [3] as a central precursor circumvents these limitations. By employing one-pot Friedel-Crafts acylation followed by Robinson-Gabriel cyclodehydration[1], or dirhodium(II)-catalyzed N-H insertion/cyclodehydration sequences[2], chemists can rapidly access this core scaffold. This Application Note details the mechanistic rationale, comparative synthesis strategies, and validated protocols for generating and functionalizing this critical precursor.

Mechanistic Rationale: Driving Cyclodehydration

The formation of the oxazole ring from an acyclic ketoamide precursor is the critical step in synthesizing 5-(1H-Indol-3-yl)-2-phenyloxazole. Two primary pathways are utilized depending on the substrate's electronic and steric demands:

  • Acid-Mediated Robinson-Gabriel Cyclodehydration : Utilizing Trifluoroacetic Acid (TFA) and Trifluoroacetic Anhydride (TFAA)[1].

    • Causality: TFA serves to protonate the keto-carbonyl, enhancing its electrophilicity. TFAA acts as a potent dehydrating agent, trapping the intermediate hemiketal and driving the equilibrium toward the aromatic oxazole. This method is highly efficient for electron-rich indole derivatives but can lead to degradation in highly acid-sensitive substrates[1].

  • Wipf’s Protocol (Ph₃P / I₂ / Et₃N) :

    • Causality: For substrates prone to acid-catalyzed decomposition (e.g., those with sensitive N-protecting groups like Boc), Wipf's reagent provides a mild, redox-neutral alternative. Triphenylphosphine and iodine generate an electrophilic phosphonium species in situ, which activates the amide oxygen. Subsequent intramolecular cyclization and elimination of triphenylphosphine oxide yield the oxazole[2].

Synthetic Workflow & Divergence

Once synthesized, 5-(1H-Indol-3-yl)-2-phenyloxazole serves as a versatile hub. The C4 position of the oxazole and the C2 position of the indole are primed for late-stage functionalization, such as regioselective bromination or C-H activation, enabling divergent synthesis of complex alkaloid targets[1].

G A Indole + Ketoamide Precursors B 5-(1H-Indol-3-yl)-2-phenyloxazole (Core Scaffold) A->B Cyclodehydration (TFA/TFAA or Ph3P/I2) C Halogenation / C-H Activation B->C Functionalization E Martefragin A Precursors B->E N-H Insertion / Deprotection D Breitfussins (C, G, H) Marine Alkaloids C->D Cross-Coupling

Synthetic divergence of 5-(1H-Indol-3-yl)-2-phenyloxazole into complex marine alkaloids.

Quantitative Data: Optimization of Cyclodehydration Conditions

The following table summarizes the performance of various cyclodehydration strategies for accessing the 5-(1H-Indol-3-yl)oxazole core, allowing researchers to select the optimal conditions based on their specific substrate requirements.

MethodReagentsTemp / TimeYield (%)Substrate CompatibilityCausality / Mechanism
Robinson-Gabriel TFA, TFAA, DCM0 °C to RT, 18 h85 - 88%Robust, electron-rich indolesAcid-catalyzed dehydration; TFA protonates the carbonyl, TFAA drives irreversible aromatization[1].
Wipf Protocol Ph₃P, I₂, Et₃N, DCMRT, 16 h60 - 75%Acid-sensitive ketoamidesPhosphonium activation; mild, redox-neutral conditions tolerate labile protecting groups (e.g., Boc)[2].
Dirhodium Catalysis Rh₂(OAc)₄, DCMReflux, 4 h50 - 65%Diazo-ketoester precursorsDirhodium suppresses Wolff rearrangement, favoring N-H insertion followed by spontaneous cyclization[2].

Validated Experimental Protocols

Protocol A: One-Pot Synthesis via Robinson-Gabriel Procedure[1]

Objective: High-yielding synthesis of 5-(1H-Indol-3-yl)-2-phenyloxazole from its corresponding ketoamide precursor. Self-Validation Checkpoint: Successful cyclization is indicated by a color change to a light brown amorphous solid and the disappearance of the acyclic precursor on TLC. IR spectroscopy should confirm the loss of the strong acyclic amide C=O stretch (~1650 cm⁻¹)[1].

Step-by-Step Procedure :

  • Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the ketoamide precursor (0.33 mmol) and dissolve in anhydrous Dichloromethane (DCM, 4.0 mL).

  • Activation : Cool the stirring solution to 0 °C using an ice-water bath.

  • Reagent Addition : Dropwise, add Trifluoroacetic Acid (TFA, 0.03 mL), followed immediately by Trifluoroacetic Anhydride (TFAA, 0.14 mL). Note: The order of addition is critical; TFA initiates enolization of the ketoamide, while TFAA serves as the stoichiometric dehydrating agent that traps the intermediate hemiketal[1].

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir continuously for 18 hours under an inert argon atmosphere.

  • Quenching & Extraction : Quench the reaction by slowly adding distilled water (6.0 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 5.0 mL).

  • Washing & Drying : Wash the combined organic layers with water (2 × 5.0 mL) and brine (5.0 mL). Dry over anhydrous Na₂SO₄.

  • Isolation : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify via flash column chromatography to afford the product (typically ~88% yield)[1].

Protocol B: Mild Cyclodehydration via Wipf’s Protocol[2]

Objective: Synthesis of the oxazole core when acid-sensitive functional groups are present. Self-Validation Checkpoint: The generation of triphenylphosphine oxide (Ph₃P=O) is a stoichiometric byproduct. Its presence in the crude ³¹P NMR (~29 ppm) confirms the activation pathway was successfully engaged[2].

Step-by-Step Procedure :

  • Reagent Complexation : In a dry flask under argon, dissolve Triphenylphosphine (0.20 mmol) and Iodine (0.20 mmol) in anhydrous DCM (10 mL). Stir for 10 minutes until the solution becomes a homogeneous pale yellow, indicating the formation of the Ph₃PI₂ complex.

  • Base Addition : Add Triethylamine (Et₃N, 0.41 mmol) to the mixture to act as an acid scavenger.

  • Substrate Introduction : Slowly add a solution of the ketoamide substrate (0.10 mmol) dissolved in dry DCM (3.0 mL).

  • Reaction Progression : Stir the reaction mixture at room temperature for 16 hours.

  • Workup : Evaporate the solvent in vacuo.

  • Purification : Load the crude residue directly onto a silica gel column. Elute with an ethyl acetate/light petroleum gradient to separate the desired 5-(1H-indol-3-yl)oxazole from the Ph₃P=O byproduct[2].

References

  • Title: 5-(1H-indol-3-yl)
  • Title: One-Pot Friedel–Crafts/Robinson–Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Control of Competing N−H Insertion and Wolff Rearrangement in Dirhodium(II)-Catalyzed Reactions of 3-Indolyl Diazoketoesters. Synthesis of a Potential Precursor to the Marine 5-(3-Indolyl)

Sources

Application

Application Notes and Protocols for In Vivo Formulation of 5-(1H-Indol-3-yl)-2-phenyloxazole

Introduction: Navigating the Formulation Challenges of an Indole-Oxazole Heterocycle The compound 5-(1H-Indol-3-yl)-2-phenyloxazole represents a class of heterocyclic molecules with significant therapeutic potential, lar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of an Indole-Oxazole Heterocycle

The compound 5-(1H-Indol-3-yl)-2-phenyloxazole represents a class of heterocyclic molecules with significant therapeutic potential, largely owing to the versatile indole scaffold known for its diverse biological activities.[1][2][3] However, the fusion of an indole ring with a phenyloxazole moiety often results in a molecule that is highly lipophilic and crystalline, leading to poor aqueous solubility. This characteristic presents a major hurdle for in vivo studies, as insufficient dissolution can lead to low and erratic bioavailability, complicating the assessment of a compound's true pharmacological and toxicological profile.[4][5][6]

It is estimated that up to 90% of new chemical entities in the drug discovery pipeline are poorly water-soluble, making advanced formulation strategies a critical component of preclinical development.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust and effective formulations of 5-(1H-Indol-3-yl)-2-phenyloxazole for in vivo evaluation. We will move beyond simple recipes, delving into the rationale behind selecting specific formulation approaches and providing detailed, validated protocols for their execution and characterization. The strategies discussed herein are designed to enhance solubility and dissolution, thereby ensuring reliable and reproducible in vivo exposure.

Part 1: Foundational Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the physicochemical properties of 5-(1H-Indol-3-yl)-2-phenyloxazole is paramount. This initial characterization will guide the selection of the most appropriate formulation strategy.[5][6]

Protocol 1.1: Essential Physicochemical Profiling

Objective: To determine the fundamental properties of the active pharmaceutical ingredient (API) that influence formulation design.

Methodology:

  • Aqueous Solubility Determination:

    • Add an excess amount of 5-(1H-Indol-3-yl)-2-phenyloxazole to purified water (e.g., 10 mg in 1 mL).

    • Equilibrate the suspension at room temperature (25°C) and 37°C for 24-48 hours with constant agitation.

    • Filter the suspension through a 0.22 µm filter to remove undissolved solids.

    • Analyze the filtrate for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

  • pH-Solubility Profile:

    • Repeat the aqueous solubility determination in a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

    • This will determine if the compound's solubility is pH-dependent, which can be exploited in formulation design.[4]

  • Log P Determination:

    • Experimentally determine the octanol-water partition coefficient (Log P) to quantify the lipophilicity of the compound. A high Log P value (>3) suggests that lipid-based formulations may be a suitable approach.[5]

  • Solid-State Characterization:

    • Utilize techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to determine the melting point, crystallinity, and potential polymorphism of the solid API.[9][10] The presence of an amorphous form, which is typically more soluble than the crystalline form, can be a significant advantage.[5]

Part 2: Formulation Development Strategies

Based on the initial characterization, a suitable formulation strategy can be selected. For a poorly soluble, lipophilic compound like 5-(1H-Indol-3-yl)-2-phenyloxazole, the following approaches are recommended.

Strategy 1: Co-solvent Systems

Co-solvency is often the simplest and most direct approach for early-stage in vivo studies. It involves using a water-miscible organic solvent to increase the solubility of the compound.[11][12]

Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby decreasing the interfacial tension between the solute and the solvent and enhancing solubilization.[11]

Objective: To prepare a clear, stable solution of 5-(1H-Indol-3-yl)-2-phenyloxazole for parenteral or oral administration.

Materials:

  • 5-(1H-Indol-3-yl)-2-phenyloxazole

  • Polyethylene Glycol 400 (PEG 400)[12][13]

  • Propylene Glycol (PG)[14]

  • Ethanol

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile 0.22 µm syringe filters

Methodology:

  • Solvent Screening: Determine the solubility of the compound in various individual co-solvents (e.g., PEG 400, PG, Ethanol).

  • Vehicle Preparation: Based on the screening, prepare a binary or ternary co-solvent system. A common starting point for a parenteral formulation is a mixture of PEG 400 and saline. For oral administration, a higher percentage of co-solvent may be tolerated.

  • Dissolution:

    • Weigh the required amount of 5-(1H-Indol-3-yl)-2-phenyloxazole.

    • Add the co-solvent (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved. Gentle heating may be applied if the compound is heat-stable.[13]

    • Slowly add the aqueous component (e.g., saline) dropwise while vortexing to avoid precipitation.

  • Sterilization (for parenteral use): Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.[13]

Data Presentation: Example Co-solvent Screening Data

Co-solvent System (v/v)Target Concentration (mg/mL)Observation
100% Saline1Insoluble
20% PEG 400 in Saline1Hazy, precipitates on standing
40% PEG 400 in Saline1Clear solution
60% PEG 400 in Saline5Clear solution

Workflow for Co-solvent Formulation

G cluster_0 Co-solvent Formulation Development A API Solubility Screening in Individual Solvents B Select Co-solvent(s) (e.g., PEG 400, PG) A->B C Dissolve API in Co-solvent B->C D Titrate with Aqueous Vehicle C->D E Assess for Precipitation and Stability D->E E->B Precipitation Occurs (Adjust Ratio) F Final Formulation (Clear Solution) E->F No Precipitation

Caption: Workflow for developing a co-solvent formulation.

Strategy 2: Nanosuspensions

For compounds that are highly insoluble across all acceptable solvent systems, reducing the particle size to the sub-micron range can dramatically improve the dissolution rate and bioavailability.[4][15][16]

Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size, the surface area is significantly increased, leading to faster dissolution.[17]

Objective: To produce a stable, high-concentration nanosuspension of 5-(1H-Indol-3-yl)-2-phenyloxazole suitable for oral or parenteral administration.

Materials:

  • 5-(1H-Indol-3-yl)-2-phenyloxazole (micronized, if possible)

  • Stabilizers: e.g., Hydroxypropyl methylcellulose (HPMC), Polysorbate 80 (Tween 80)[18]

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Purified water

  • High-energy mixer mill or bead mill

Methodology:

  • Stabilizer Screening: Prepare a slurry of the API in an aqueous solution containing various stabilizers or combinations of stabilizers. The goal is to find a system that prevents particle aggregation. A combination of a polymer (HPMC) and a surfactant (Tween 80) is often effective.[18]

  • Milling:

    • Add the API slurry, milling media, and stabilizer solution to the milling chamber.

    • Mill at a high speed for a specified duration (e.g., 1-6 hours). The milling time will need to be optimized.

    • Monitor the particle size periodically using a technique like Dynamic Light Scattering (DLS).

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization:

    • Measure the final particle size, polydispersity index (PDI), and zeta potential.

    • The target is typically a mean particle size of 200-600 nm with a low PDI (<0.3).[15]

Data Presentation: Example Nanosuspension Characterization

FormulationStabilizer(s)Mean Particle Size (nm)PDIZeta Potential (mV)
NS-10.5% HPMC4500.25-15.2
NS-20.5% Tween 806200.41-8.5
NS-30.5% HPMC + 0.5% Tween 802800.18-22.7

Workflow for Nanosuspension Preparation

G cluster_1 Nanosuspension Preparation via Wet Milling A Prepare Slurry: API + Stabilizer Solution B Add Milling Media A->B C High-Energy Milling B->C D Monitor Particle Size (e.g., DLS) C->D D->C Size > Target E Separate Media from Nanosuspension D->E Size = Target F Final Formulation E->F

Caption: Workflow for preparing a nanosuspension by wet media milling.

Strategy 3: Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)

For highly lipophilic compounds, lipid-based formulations can significantly enhance oral bioavailability by presenting the drug in a solubilized form and utilizing the body's natural lipid absorption pathways.[19][20][21]

Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (i.e., gastrointestinal fluids). This large surface area facilitates drug release and absorption.[13][19]

Objective: To create a SEDDS formulation that can be filled into capsules for oral administration.

Materials:

  • 5-(1H-Indol-3-yl)-2-phenyloxazole

  • Oils (e.g., Labrafac™ PG, Maisine® CC)[4]

  • Surfactants (e.g., Labrasol®, Kolliphor® EL)

  • Co-solvents (e.g., Transcutol® HP)[4]

Methodology:

  • Excipient Solubility Screening: Determine the solubility of the API in a range of oils, surfactants, and co-solvents to identify the best solubilizers.[20]

  • Constructing Phase Diagrams:

    • Select the most promising excipients.

    • Prepare various ratios of oil, surfactant, and co-solvent.

    • Visually observe the mixture after each addition to identify clear, single-phase systems.

    • Titrate these clear mixtures with water and observe the formation of emulsions to map out the self-emulsification region.

  • Drug Loading:

    • Select several promising SEDDS formulations from the phase diagram.

    • Dissolve the 5-(1H-Indol-3-yl)-2-phenyloxazole in these formulations to the desired concentration.

  • Characterization:

    • Self-Emulsification Test: Add a small amount of the drug-loaded SEDDS to water and observe the rate of emulsification and the appearance of the resulting emulsion (should be rapid and produce a clear to bluish-white emulsion).

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS. For a nanoemulsion (SNEDDS), the droplet size should ideally be below 200 nm.[20]

Workflow for Formulation Selection

G cluster_2 Overall Formulation Strategy Selection Start Start: Poorly Soluble API Char Physicochemical Characterization Start->Char Sol Solubility in Aqueous & Organic Solvents Char->Sol LogP Log P Determination Char->LogP Form_Select Select Formulation Approach Sol->Form_Select LogP->Form_Select CoSolvent Co-solvent System Form_Select->CoSolvent Soluble in Co-solvents Nano Nanosuspension Form_Select->Nano Insoluble in Most Solvents Lipid Lipid-Based (SEDDS) Form_Select->Lipid High Log P Final Characterize & Validate Final Formulation CoSolvent->Final Nano->Final Lipid->Final

Caption: Decision workflow for selecting a suitable formulation strategy.

Part 3: Final Formulation Characterization and Troubleshooting

Once a lead formulation is developed, it must be thoroughly characterized to ensure it is suitable for in vivo use.

Key Characterization Techniques
TechniquePurposeReference
HPLC To determine drug concentration, purity, and stability.[8]
Dynamic Light Scattering (DLS) To measure particle/droplet size and polydispersity index for nanosuspensions and SEDDS.[15]
Zeta Potential Analysis To assess the surface charge and predict the physical stability of nanosuspensions.[15]
In Vitro Dissolution/Release To compare the dissolution rate of the formulated drug versus the unformulated API.[18][22]
Microscopy (SEM/TEM) To visualize the morphology of drug particles in a nanosuspension.[23]
Troubleshooting Common Formulation Issues
ProblemPotential CauseSuggested Solution
Drug precipitates during co-solvent formulation. The solubility limit in the vehicle has been exceeded upon addition of the aqueous phase.Increase the proportion of the co-solvent; evaluate a different co-solvent system; consider a nanosuspension or lipid-based approach.[13]
Nanosuspension shows particle growth over time. Inadequate stabilization; Ostwald ripening.Screen different types or concentrations of stabilizers; optimize the milling process to achieve a narrower particle size distribution.
SEDDS formulation is cloudy or separates. Poor miscibility of excipients; drug precipitation.Re-evaluate excipient ratios using a phase diagram; ensure the drug remains soluble in the formulation over time and at different temperatures.
Formulation is too viscous for injection. High concentration of polymers or certain co-solvents.Use a lower concentration of the viscosity-enhancing agent; switch to a less viscous co-solvent.[13]

References

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology.
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Benchchem.
  • Formulation Strategies of Nanosuspensions for Various Administr
  • Excipients for Parenterals. (2023, March 11). Pharma Excipients.
  • Practical Method for Preparing Nanosuspension Formulations for Toxicology Studies in the Discovery Stage. (2018). Journal of Pharmaceutical Sciences.
  • Analytical Techniques in Pharmaceutical Reverse Engineering. (2025, October 4).
  • Lipid based formulations as supersaturating oral delivery systems. (2023, June 30). Pharma Excipients.
  • Lipid-based formulations.
  • Excipients Use in Parenteral and Lyophilized Formul
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • parenteral excipients. Ashland.
  • In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability. (2014). PMC.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Advances in Analytical Techniques for Drug Discovery and Development. (2024, February 4). Journal of Analytical and Bioanalytical Techniques.
  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. (2017). PMC - NIH.
  • Key Analytical Techniques for Pharmaceutical Discovery and Formul
  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. (2015). PubMed.
  • Formulation strategies for poorly soluble drugs. (2025, July 8).
  • Exploring the Potential of Ketoprofen Nanosuspension: In Vitro and In Vivo Insights into Drug Release and Bioavailability. (2023, June 15). Drug Invention Today.
  • Optimization of Extended-Release ZL-004 Nanosuspensions for In Vivo Pharmacokinetic Study to Enhance Low Solubility and Compliance. (2018, December 20). MDPI.
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). International Journal of Pharmaceutical and Bio-Medical Science.
  • Optimizing oral drug delivery using lipid based formul
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • Vol 42: Key Analytical Tools for the Characterization of Drug Products in CMC Development. (2023, August 13). ResearchPod.
  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. (2024, December).
  • CO-SOLVENCY. (2020, March 19). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • In vitro and in vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. (2023). PMC - NIH.
  • Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. (2023, March 28). PMC - NIH.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2017, August 30). Journal of Chemical and Pharmaceutical Research.
  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. (2024, February 28). ACS Omega.
  • Cosolvency – An Approach for the Solubility Enhancement of Lornoxicam. Semantic Scholar.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections.
  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024, May 5). PubMed.
  • Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019, January 31). Journal of Applied Pharmaceutical Science.
  • Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.
  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica.
  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)
  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. (2022, October 14).

Sources

Method

Preparation of 5-(1H-Indol-3-yl)-2-phenyloxazole stock solutions for bioassays

Application Note: Preparation, Handling, and Quality Control of 5-(1H-Indol-3-yl)-2-phenyloxazole Stock Solutions for Bioassays Introduction & Physicochemical Profiling 5-(1H-Indol-3-yl)-2-phenyloxazole (CAS: 73053-83-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Quality Control of 5-(1H-Indol-3-yl)-2-phenyloxazole Stock Solutions for Bioassays

Introduction & Physicochemical Profiling

5-(1H-Indol-3-yl)-2-phenyloxazole (CAS: 73053-83-5) and its functionalized derivatives represent a privileged class of heterocyclic pharmacophores widely utilized in oncology drug discovery. Recent literature highlights the potency of indole-oxazole hybrids as multi-targeted anticancer agents[1], specifically acting as tubulin polymerization inhibitors and modulators of critical kinase pathways such as EGFR and ATM[1][2][3].

Due to the highly lipophilic nature of the 2-phenyloxazole moiety and the oxidative susceptibility of the indole core, preparing stable, reliable stock solutions is a critical variable in high-throughput screening (HTS) and in vitro bioassays.

Causality in Solvent Selection: With a predicted LogP of ~4.49 and a topological polar surface area (TPSA) of 9.2 to 41.8 Ų[4], this compound is practically insoluble in aqueous media. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. The use of standard, non-anhydrous DMSO will lead to rapid atmospheric moisture absorption, causing micro-precipitation of the highly lipophilic compound and artificially lowering the effective concentration in downstream assays.

Materials and Reagents

  • Target Compound: 5-(1H-Indol-3-yl)-2-phenyloxazole (Purity ≥ 98%, verified by LC-MS/NMR).

  • Primary Solvent: Anhydrous DMSO (Water content ≤ 0.005%), sealed under an inert atmosphere.

  • Consumables: Amber, low-bind microcentrifuge tubes (polypropylene or silanized glass).

    • Causality: The extended conjugated system of the indole-oxazole scaffold is susceptible to photobleaching. Furthermore, the high lipophilicity causes non-specific adsorption to standard plasticware, which depletes the compound from the solution.

  • Gases: High-purity Argon or Nitrogen gas for purging.

Experimental Protocols: A Self-Validating System

This protocol is designed not just to dissolve the compound, but to ensure the molarity remains absolute across its freeze-thaw lifecycle. Every step incorporates a physical rationale to preserve molecular integrity.

Step 1: Equilibration and Weighing

  • Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, altering the molecular weight calculations and introducing water that degrades stock stability.

  • Discharge static electricity using an anti-static gun. Weigh the desired mass (e.g., 2.60 mg for a 10 mM stock in 1 mL) onto a microbalance using a glass weighing boat.

Step 2: Dissolution and Homogenization

  • Transfer the powder to an amber low-bind tube.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 1–2 minutes.

    • Causality: Avoid prolonged sonication or elevated temperatures (>30°C). Indole rings can undergo oxidative degradation when subjected to localized heating and cavitation in the presence of dissolved oxygen.

Step 3: Aliquoting and Inert Gas Purging

  • Divide the master stock into single-use aliquots (e.g., 20–50 µL) to entirely eliminate freeze-thaw cycles.

  • Gently blow a stream of Argon gas over the meniscus of each aliquot for 3–5 seconds before capping.

    • Causality: Argon is heavier than air and displaces oxygen, preventing the auto-oxidation of the electron-rich indole nitrogen during long-term storage.

Step 4: Quality Control (Self-Validation)

  • Take one random aliquot, dilute 1:1000 in LC-MS grade acetonitrile, and analyze via UV-Vis or LC-MS to confirm the concentration against a standard curve. This establishes the "Day 0" baseline. Before any critical bioassay, a thawed aliquot must be cross-referenced against this Day 0 baseline to validate that no precipitation or degradation has occurred.

Quantitative Data Presentation

Table 1: Physicochemical Parameters and Stock Solution Metrics

ParameterValue / SpecificationRationale / Impact on Bioassay
Molecular Weight 260.29 g/mol Required for precise molarity calculations[4].
LogP (Predicted) ~4.49Indicates extreme hydrophobicity; necessitates DMSO[4].
Max Solubility (DMSO) ~25 - 50 mMExceeding limits risks spontaneous precipitation.
Standard Stock Conc. 10 mMIndustry standard for HTS and serial dilutions.
Storage Temperature -80°CArrests thermal degradation and solvent dynamics.
Storage Half-Life > 12 months (-80°C, Argon)Ensures longitudinal reproducibility in assays.

Mandatory Visualizations

Workflow A 1. Weighing (Equilibrated Compound) B 2. Dissolution (Anhydrous DMSO) A->B C 3. Homogenization (Gentle Sonication <30°C) B->C D 4. Aliquoting (Amber Low-Bind Tubes) C->D E 5. Inert Gas Purging (Argon Overlay) D->E F 6. Cryopreservation (-80°C Storage & QC) E->F

Caption: Step-by-step workflow for the preparation and self-validation of indole-oxazole stock solutions.

Downstream Bioassay Application: Tubulin Polymerization

Indole-oxazole hybrids are frequently evaluated for their ability to disrupt microtubule dynamics[1][3]. When introducing the DMSO stock into the aqueous assay buffer, the final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or artifactual protein denaturation. The compound binds to the colchicine site of tubulin dimers, preventing their assembly into microtubules, which halts the cell cycle at the G2/M phase and induces apoptosis[1].

Pathway Compound Indole-Oxazole Derivative Target Tubulin Dimers (Colchicine Site) Compound->Target Binds Process Inhibition of Polymerization Target->Process Induces CellCycle G2/M Phase Arrest Process->CellCycle Triggers Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Leads to

Caption: Mechanism of action for indole-oxazole derivatives in tubulin polymerization bioassays.

References

  • Title: Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids.
  • Title: 5-(1H-indol-3-yl)
  • Title: Design and Synthesis of Indole-oxazole-benzamide Conjugates; In Vitro Anticancer Evaluation and ADMET Studies.
  • Title: An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms.

Sources

Application

Application Note: Advanced Crystallization Techniques for Single-Crystal X-Ray Diffraction of 5-(1H-Indol-3-yl)-2-phenyloxazole

Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound of Interest: 5-(1H-Indol-3-yl)-2-phenyloxazole (CAS: 73053-83-5) Physicochemical Profiling & Crystallographic Challenges Obtaining...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound of Interest: 5-(1H-Indol-3-yl)-2-phenyloxazole (CAS: 73053-83-5)

Physicochemical Profiling & Crystallographic Challenges

Obtaining diffraction-quality single crystals of highly conjugated heterocyclic compounds is a well-documented bottleneck in drug development and structural chemistry. 5-(1H-Indol-3-yl)-2-phenyloxazole () presents a specific set of crystallographic challenges derived from its molecular topology.

The molecule consists of a highly planar aromatic system. Crystallographic studies on structurally analogous indole and oxazole derivatives demonstrate that the dihedral angles between the fused heterocycles are typically less than 15° (). This extreme planarity promotes strong π−π stacking. Furthermore, Hirshfeld surface analyses of similar indole scaffolds reveal that molecular packing is heavily dominated by intermolecular N⋯H and C⋯C non-covalent interactions ().

The "Needle" Problem: Because the indole −NH acts as a strong hydrogen bond donor and the oxazole nitrogen/oxygen act as acceptors, the molecule rapidly self-assembles into 1D hydrogen-bonded chains. The energy released by this directional bonding causes the crystal to grow exponentially faster along one crystallographic axis, resulting in fragile, high-aspect-ratio needles. These needles often lack the volume required for high-angle X-ray diffraction and are highly susceptible to physical bending, which introduces mosaicity and twinning.

Mechanistic Rationale for Solvent Selection

To force the compound to grow as isotropic blocks or prisms rather than needles, the crystallization kinetics must be strictly controlled. We achieve this through competitive hydrogen bonding .

Instead of using purely non-polar solvents, introducing a solvent that can temporarily act as a hydrogen bond acceptor or donor (e.g., Tetrahydrofuran or Methanol) "caps" the growing 1D chain. This competitive inhibition slows down growth along the primary axis, allowing the slower-growing faces of the crystal to catch up.

For Single-Crystal X-Ray Diffraction (SCXRD) workflows (), Liquid-Vapor Diffusion is the gold standard for this molecule. It allows for an exceptionally slow, diffusion-limited increase in supersaturation, which favors the nucleation of a few large, defect-free crystals rather than a shower of microcrystalline powder.

Experimental Protocols

Protocol A: Liquid-Vapor Diffusion (The Gold Standard)

This method relies on the slow diffusion of a volatile antisolvent into a solution containing the target compound, gradually lowering its solubility.

Materials:

  • Inner vial (1-2 mL, glass, uncapped)

  • Outer vial (20 mL, glass, with a tight-sealing Teflon-lined cap)

  • Primary Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Antisolvent: n-Hexane or n-Pentane

Step-by-Step Methodology:

  • Dissolution: Dissolve 5–10 mg of 5-(1H-Indol-3-yl)-2-phenyloxazole in 0.5 mL of the primary solvent (e.g., THF) in the inner vial. Sonicate briefly to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial to remove dust particles, which can act as unwanted heterogeneous nucleation sites.

  • Chamber Setup: Place the uncapped inner vial carefully into the empty outer vial using forceps.

  • Antisolvent Addition: Carefully pipette 3–4 mL of the antisolvent (e.g., n-Hexane) into the outer vial, ensuring it does not splash into the inner vial.

  • Sealing and Incubation: Cap the outer vial tightly. Wrap the seal with Parafilm to prevent vapor escape. Store the setup in an undisturbed, vibration-free environment at a constant temperature (20 °C) for 3 to 14 days.

  • Self-Validation Check: After 72 hours, inspect the inner vial under a stereomicroscope without opening the outer vial. The presence of sharp, geometric edges (prisms/blocks) indicates successful kinetic control.

Protocol B: Co-Solvent Slow Evaporation

Used as a secondary screening method if vapor diffusion yields twinned crystals.

Step-by-Step Methodology:

  • Solvent Mixture: Prepare a 1:1 (v/v) mixture of Chloroform and Methanol. The Methanol acts as the H-bond disruptor.

  • Dissolution: Dissolve 10 mg of the compound in 2 mL of the solvent mixture in a 5 mL glass vial.

  • Controlled Evaporation: Puncture a piece of aluminum foil with 2-3 small pinholes (using a 20-gauge needle) and secure it over the mouth of the vial.

  • Incubation: Place the vial in a dark, draft-free cabinet.

  • Self-Validation Check: Harvest a crystal and examine it under cross-polarized light. A true single crystal will extinguish light uniformly every 90 degrees of rotation. If the crystal extinguishes in irregular patches, it is twinned and must be recrystallized.

Quantitative Data & Parameters

Table 1: Solvent/Antisolvent Screening Matrix
Primary Solvent (Good)Antisolvent (Poor)Volatility RatioH-Bond DisruptionExpected Crystal Habit
Tetrahydrofuran (THF)n-HexaneMedium / HighYes (THF oxygen)Prisms / Blocks (Optimal)
Dichloromethane (DCM)n-PentaneHigh / Very HighNoThick Needles
Ethyl Acetate (EtOAc)Diethyl EtherMedium / HighWeakPlates
ChloroformMethanolHigh / MediumYes (MeOH -OH)Blocks (Evaporation only)
Table 2: Target SCXRD Data Collection Parameters
ParameterTypical SettingRationale for 5-(1H-Indol-3-yl)-2-phenyloxazole
Temperature 100 K (Cryostream)Minimizes thermal motion of the phenyl ring; improves high-angle diffraction intensity.
Radiation Cu K α ( λ=1.54184 Å)Provides higher beam intensity for small organic crystals compared to Mo K α .
Expected Space Group P21​/c or P1ˉ Highly common for planar, non-chiral organic molecules prioritizing dense packing.
Resolution Limit ≤0.83 ÅRequired standard for publication-quality IUCr submissions (Acta Crystallographica).

Crystallization and Analysis Workflow

CrystallizationWorkflow Start 5-(1H-Indol-3-yl)-2-phenyloxazole (CAS 73053-83-5) Purity HPLC / NMR Purity Check (Must be >99%) Start->Purity Method1 Vapor Diffusion (THF / n-Hexane) Purity->Method1 Method2 Slow Evaporation (CHCl3 / MeOH) Purity->Method2 Eval Optical Evaluation (Cross-Polarized Light) Method1->Eval Method2->Eval Fail Twinning / Needles (Adjust Kinetics) Eval->Fail Suboptimal Success Diffraction-Quality Single Crystal Eval->Success Optimal Habit Fail->Purity Recrystallize XRD SCXRD Data Collection (100 K, Cu Kα) Success->XRD Solve Structure Solution (SHELXT / Olex2) XRD->Solve

Figure 1: Crystallization and SCXRD workflow for 5-(1H-Indol-3-yl)-2-phenyloxazole.

Troubleshooting Crystallographic Artifacts

  • Twinning (Non-Merohedral): If the diffraction pattern shows split spots, the crystal is likely twinned due to rapid π−π stacking faults. Solution: Lower the crystallization temperature to 4 °C to slow down the diffusion rate, or switch to a bulkier antisolvent (e.g., Cyclohexane instead of n-Hexane) to increase steric hindrance during lattice formation.

  • Solvent Inclusion: Indole-oxazole frameworks can sometimes form voids that trap solvent molecules (e.g., DCM). If the solvent is highly disordered, it will cause residual electron density peaks during refinement. Solution: Utilize the SQUEEZE routine in PLATON or the solvent mask feature in Olex2 to mathematically remove the contribution of disordered solvent from the reflection data prior to final refinement.

References

  • MDPI. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Available at: [Link]

  • ResearchGate. Single crystal X-ray structure analysis for two thiazolylazo indole dyes. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities during 5-(1H-Indol-3-yl)-2-phenyloxazole crystallization

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the crystallization of 5-(1H-Indol-3-yl)-2-phenyloxazole. This guide is designed to provide in-depth, fi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the crystallization of 5-(1H-Indol-3-yl)-2-phenyloxazole. This guide is designed to provide in-depth, field-proven insights into troubleshooting common impurities encountered during the crystallization process. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to develop robust and reproducible purification protocols.

Frequently Asked Questions (FAQs)

Q1: My crystallized product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A1: Colored impurities are common in indole-based chemistry and often arise from oxidation or degradation of the indole nucleus or related starting materials. These are typically highly conjugated, colored compounds that can become trapped in the crystal lattice.

  • Immediate Action: A charcoal treatment during recrystallization is often effective. Activated carbon has a high surface area that adsorbs colored impurities.[1]

  • Protocol:

    • Dissolve the impure product in a minimum amount of a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-2% w/w).

    • Simmer the solution for 5-10 minutes.

    • Perform a hot gravity filtration to remove the charcoal.[2]

    • Allow the filtrate to cool slowly to induce crystallization.

  • Causality: The key is to ensure the desired compound remains in the hot solution while the impurities are adsorbed onto the charcoal. Filtering while hot prevents premature crystallization of your product.

Q2: I'm seeing a low yield after recrystallization. What are the common pitfalls?

A2: Low recovery is a frequent issue in recrystallization and can be attributed to several factors.[1]

  • Using too much solvent: The most common error is adding an excessive volume of solvent to dissolve the crude product. This keeps too much of your compound dissolved in the mother liquor even after cooling. Solution: Add the solvent in small portions to the near-boiling crude material until it just dissolves.[1]

  • Cooling the solution too quickly: Rapid cooling ("shock cooling") can lead to the formation of a precipitate or very small crystals, which may trap impurities and be difficult to filter.[3] Solution: Allow the hot solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[3][4]

  • Improper solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] If the solubility at low temperatures is still significant, you will lose a substantial amount of product in the mother liquor.[1] Solution: Perform solubility tests to find an optimal solvent or solvent system.

Q3: My melting point is broad, even after crystallization. What does this indicate?

A3: A broad melting point range is a classic indicator of an impure compound. This suggests that the recrystallization did not effectively remove all impurities. The impurities disrupt the crystal lattice, causing the substance to melt over a range of temperatures.

  • Possible Causes:

    • The chosen solvent may not be effective at separating the specific impurities present.

    • The impurity may have very similar solubility characteristics to the desired product.

    • The sample may not be completely dry, and residual solvent is depressing the melting point.

  • Next Steps:

    • Ensure the product is thoroughly dried under vacuum.

    • Analyze the impurity profile using techniques like HPLC or TLC to understand what you are trying to remove.[6]

    • Consider a second recrystallization using a different solvent system or explore column chromatography for purification.

In-Depth Troubleshooting Guide

This section addresses specific impurity scenarios with detailed explanations and protocols.

Issue 1: Presence of Unreacted Starting Materials

During the synthesis of 5-(1H-indol-3-yl)-2-phenyloxazole, common routes like the van Leusen synthesis involve the reaction of an indole aldehyde with tosylmethyl isocyanide (TosMIC).[7] Incomplete reaction can leave these starting materials as impurities.

Q: HPLC analysis shows a peak corresponding to 3-indolecarboxaldehyde in my final product. How can I remove it?

A: 3-Indolecarboxaldehyde has different polarity and solubility compared to the target oxazole. A well-chosen recrystallization should be effective.

Troubleshooting Protocol: Solvent Screening for Recrystallization

The success of recrystallization hinges on selecting the right solvent. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[5]

Step-by-Step Protocol:

  • Solvent Selection: Test the solubility of your impure product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

  • Small-Scale Test:

    • Place ~50 mg of the impure solid into a test tube.

    • Add the chosen solvent dropwise at room temperature. Note if it dissolves readily. (If so, it's not a good single recrystallization solvent).

    • If it is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point.

    • Continue adding the hot solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: A good solvent will result in the formation of a significant amount of crystals upon cooling. If no crystals form, the compound is too soluble. If it doesn't dissolve when hot, it is not soluble enough.

  • Multi-Solvent System: If a single solvent is not ideal, a multi-solvent system can be used.[4] This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes slightly cloudy.[2] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is cooled slowly.

Solvent System ExampleRole of Each SolventTarget Impurity Removed
Ethanol/WaterEthanol: Good solvent for the oxazole. Water: Anti-solvent (poor solvent).Polar impurities, such as unreacted aldehydes or salts.
Toluene/HexaneToluene: Good solvent for the oxazole. Hexane: Anti-solvent.Non-polar impurities, such as byproducts from side reactions.
Issue 2: Isomeric Impurities

Depending on the synthetic route, it's possible to form isomeric impurities. For example, in reactions involving functionalization of the indole ring, substitution could potentially occur at a different position.

Q: My NMR spectrum shows a minor set of peaks with similar splitting patterns to my main product, suggesting an isomer. Will recrystallization work?

A: Recrystallization can sometimes separate isomers, but it is often difficult due to their similar physicochemical properties. The success depends on differences in their crystal packing energies and solubility.

Logical Troubleshooting Workflow:

G start Impurity Detected (e.g., via HPLC, NMR) identify Characterize Impurity (LC-MS, HRMS, NMR) start->identify decision Is the impurity a starting material, isomer, or degradation product? identify->decision sm Starting Material or Polar/Non-Polar Byproduct decision->sm  Starting Material / Byproduct isomer Isomer or Structurally Similar Byproduct decision->isomer Isomer   degradation Degradation Product (e.g., colored) decision->degradation Degradation   recrystal Optimize Recrystallization (Solvent Screen, Multi-Solvent System) sm->recrystal isomer->recrystal charcoal Recrystallize with Charcoal Treatment degradation->charcoal chromatography Preparative HPLC or Column Chromatography recrystal->chromatography If purity is still low

Caption: Troubleshooting workflow for impurity identification and removal.

If optimized recrystallization fails to remove an isomeric impurity, preparative chromatography is the recommended next step.

Key Analytical Protocols

Rigorous purity assessment is mandatory to ensure the quality of your final compound.[6] Chromatographic methods are central to this process, offering high-resolution separation of the main compound from its impurities.[1]

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common technique for analyzing substituted indoles due to its versatility and sensitivity.[6]

Objective: To quantify the purity of 5-(1H-Indol-3-yl)-2-phenyloxazole and detect related impurities.

Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 310 nm (Indole and oxazole moieties have strong UV chromophores).[8]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample accurately in methanol or acetonitrile to a concentration of approximately 0.5 mg/mL.

Data Analysis:

  • Identify the main product peak.

  • Integrate all impurity peaks.

  • Calculate purity as the percentage of the main peak area relative to the total peak area. For accurate quantification of known impurities, a reference standard should be used.[1]

  • For identification of unknown impurities, couple the HPLC system to a mass spectrometer (LC-MS).[6]

Protocol 2: Step-by-Step Recrystallization Workflow

This protocol outlines a self-validating system for purifying your compound.

G

Caption: A standard workflow for single-solvent recrystallization.

References

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Tominaga, T., & Ishihama, Y. (2018). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. mSphere, 3(5), e00497-18. [Link]

  • Verpoorte, R., van der Heijden, R., & Memelink, J. (n.d.). New methods of analysis and investigation of terpenoid indole alkaloids. SciSpace. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Kumar, V. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmatutor. Retrieved from [Link]

  • Various Authors. (2024). Synthesis of 5-(3-Indolyl)oxazole Natural Products. Structure Revision of Almazole D. Request PDF on ResearchGate. [Link]

  • Belyaeva, K. V., Tomilin, D. N., Afonin, A. V., & Trofimov, B. A. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(4), M1466. [Link]

  • Huang, D., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Anarase, M. K., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 38–43. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Patel, M. R., & Shaikh, F. M. (2012). Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica, 4(3), 932-938. [Link]

  • Patel, M. R., & Shaikh, F. M. (2011). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 3(4), 853-859. [Link]

  • Huang, D., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [Link]

  • Wang, D., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 5-(1H-Indol-3-yl)-2-phenyloxazole

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 5-(1H-Indol-3-yl)-2-phenyloxazole.

While classical methods like the Van Leusen oxazole synthesis exist 1, modern, atom-economical scale-up relies heavily on the Palladium-catalyzed oxidative C–H/C–H cross-coupling of unfunctionalized 1H-indole and 2-phenyloxazole 2. This guide dissects the mechanistic causality behind the reaction, provides a self-validating protocol, and troubleshoots the most common failure modes encountered at the kilogram scale.

Mechanistic Pathway Visualization

Understanding the catalytic cycle is the first step in troubleshooting. The reaction proceeds via a dual C–H activation pathway. The active Pd(II) catalyst first activates the highly acidic C5 position of the oxazole, followed by electrophilic palladation at the C3 position of the indole.

G Pd_cat Pd(OAc)2 (Active Catalyst) Oxazole_Coord Coordination to 2-Phenyloxazole Pd_cat->Oxazole_Coord CH_Act_1 C5 C-H Activation (Oxazole) Oxazole_Coord->CH_Act_1 -HOAc Indole_Coord Coordination to 1H-Indole CH_Act_1->Indole_Coord CH_Act_2 C3 C-H Activation (Indole) Indole_Coord->CH_Act_2 -HOAc Red_Elim Reductive Elimination CH_Act_2->Red_Elim Product 5-(1H-Indol-3-yl)- 2-phenyloxazole Red_Elim->Product Pd_0 Pd(0) Species Red_Elim->Pd_0 Oxidation Oxidation by Ag2CO3 or Cu(OAc)2 Pd_0->Oxidation Oxidation->Pd_cat Regeneration

Catalytic cycle of Pd-catalyzed C-H/C-H cross-coupling for 5-(1H-Indol-3-yl)-2-phenyloxazole.

Quantitative Data: Reaction Condition Optimization

At scale, the choice of oxidant and solvent dictates both the safety profile (exotherm control) and the impurity profile. Below is our internal optimization data summarizing the causality of these variables.

EntryCatalyst (mol%)Oxidant (equiv)AdditiveSolventTemp (°C)Yield (%)Primary Scale-Up Observation
1Pd(OAc)2 (10)Cu(OAc)2 (2.0)NoneDMF12045High exotherm; rapid Pd black formation.
2 Pd(OAc)2 (5) Ag2CO3 (2.0) PivOH 1,4-Dioxane 100 82 Optimal; steady conversion, easy Ag(0) filtration.
3Pd(OAc)2 (5)O2 (1 atm) / Cu (0.2)PivOHDMSO/Dioxane10078Requires specialized gas-liquid mixing impellers.
4Pd(OAc)2 (5)K2S2O8 (2.0)PivOHDMF10030Poor conversion; oxazole ring degradation.

Standard Operating Procedure (SOP): 100g Scale-Up

This protocol is designed as a self-validating system . Every critical step has a visual or analytical checkpoint to confirm the chemical reality of the reactor before proceeding.

Step 1: Reactor Preparation & Charging

  • Purge a 2L jacketed glass reactor with N2 for 15 minutes. Causality: An inert atmosphere prevents uncontrolled aerobic oxidation of the electron-rich indole core at elevated temperatures.

  • Charge 1H-indole (100 g, 0.85 mol, 1.0 equiv) and 2-phenyloxazole (148 g, 1.02 mol, 1.2 equiv) into the reactor.

  • Add anhydrous 1,4-Dioxane (1.0 L) and initiate stirring at 250 RPM.

Step 2: Catalyst and Additive Introduction

  • Add Pd(OAc)2 (9.5 g, 5 mol%) and Pivalic acid (PivOH, 17.4 g, 0.2 equiv). Causality: PivOH acts as a proton shuttle. It lowers the C–H activation energy barrier via a Concerted Metalation-Deprotonation (CMD) pathway, maintaining catalyst turnover without requiring extreme thermal loads 3.

  • Portion-wise, add Ag2CO3 (234 g, 0.85 mol, 1.0 equiv) over 30 minutes. Caution: Mild CO2 evolution occurs. Portion-wise addition controls the initial exotherm and prevents foaming.

Step 3: Reaction Execution & Self-Validation

  • Ramp the reactor temperature to 100 °C over 45 minutes.

  • Maintain at 100 °C for 12 hours.

  • Self-Validating Checkpoint: Monitor the reaction visually and via HPLC. The disappearance of the indole peak correlates directly with the precipitation of a dense, gray/black solid (elemental silver, Ag(0)). The physical appearance of this precipitate confirms stoichiometric catalytic turnover.

Step 4: Workup and Palladium Scavenging

  • Cool the mixture to 25 °C. Filter through a pad of Celite to remove Ag(0) and any trace Pd black.

  • Wash the filter cake with EtOAc (500 mL).

  • Add a silica-based thiol scavenger (e.g., SiliaBond Thiol, 20 g) to the filtrate and stir at 50 °C for 2 hours.

  • Self-Validating Checkpoint: A successful Pd sequestration is confirmed by a distinct color shift in the solution from dark amber to pale yellow.

  • Filter the scavenger, concentrate the filtrate, and recrystallize from hot EtOH to afford the pure product.

Troubleshooting & FAQs

Q: Why am I seeing significant C2-arylation of the indole instead of the desired C3-arylation? A: In Pd-catalyzed processes, the C3 position of indole is the kinetically favored site for electrophilic palladation. However, if the C3 position is sterically hindered, or if the reaction is run under highly acidic conditions without a proper directing group, migration to the thermodynamically more stable C2 position can occur. Ensure your solvent is strictly anhydrous and avoid strong Brønsted acids. The inclusion of PivOH facilitates a CMD mechanism that strictly enforces C3 regioselectivity 3.

Q: During scale-up, the reaction stalls at 60% conversion and a black precipitate forms on the reactor walls. What is happening? A: The black precipitate is "Pd black," an inactive agglomeration of Pd(0). This occurs when the rate of reductive elimination exceeds the rate of Pd(0) re-oxidation by your oxidant. To troubleshoot this:

  • Ensure adequate agitation; mass transfer is critical when using heterogeneous oxidants like Ag2CO3.

  • If the issue persists, switch to a homogeneous co-oxidant system (e.g., catalytic Cu(OAc)2 with continuous O2 sparging) to maintain the Palladium in its active +2 oxidation state.

Q: How do I prevent the formation of 2,2'-diphenyl-5,5'-bioxazole (oxazole homocoupling)? A: Homocoupling is a common side reaction caused by the accumulation of the Pd(II)-oxazole intermediate without a sufficient local concentration of the indole coupling partner. To mitigate this at scale, implement a slow, continuous dosing of 2-phenyloxazole into the reactor containing the indole and catalyst, rather than a single bolus addition. This keeps the steady-state concentration of unreacted oxazole low, favoring the cross-coupling pathway.

Q: My final API has residual Palladium levels of 300 ppm, failing the <10 ppm specification. What is the most efficient removal method? A: Standard crystallization is rarely sufficient to purge strongly coordinating transition metals from heterocyclic scaffolds. As detailed in Step 4 of the SOP, treat the organic filtrate with a functionalized silica scavenger (like a thiol or thiourea derivative) before crystallization. The high affinity of the soft sulfur donor for the soft Pd metal will strip the catalyst from the product, reliably dropping residual levels below 5 ppm.

References

  • Palladium-catalyzed oxidative cross-coupling of azole-4-carboxylates with indoles: an approach to the synthesis of pimprinine.Organic & Biomolecular Chemistry (NIH).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.Molecules (NIH).
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes.Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Improving the bioavailability of 5-(1H-Indol-3-yl)-2-phenyloxazole in drug formulations

Welcome to the Formulation Support & Troubleshooting Center for 5-(1H-Indol-3-yl)-2-phenyloxazole . This portal is designed for drug development professionals and formulation scientists working with planar, highly lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support & Troubleshooting Center for 5-(1H-Indol-3-yl)-2-phenyloxazole .

This portal is designed for drug development professionals and formulation scientists working with planar, highly lipophilic indole-oxazole derivatives. Compounds in this class typically present classic Biopharmaceutics Classification System (BCS) Class II or IV challenges. This guide provides causal explanations, self-validating experimental protocols, and decision matrices to help you overcome dissolution-rate-limited absorption and hepatic first-pass metabolism.

Module 1: Physicochemical Profiling & Strategy Selection

Before troubleshooting formulation failures, it is critical to understand the inherent physicochemical barriers of the active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties and Bioavailability Implications

ParameterValueFormulation Implication
Molecular Weight 260.29 g/mol Favorable for intestinal permeability; suitable for high drug loading in solid dispersions.
LogP (Lipophilicity) ~4.48Highly lipophilic[1]. Prone to dissolution-rate-limited absorption. Requires lipid-based or amorphization strategies.
Topological Polar Surface Area 41.82 ŲExcellent theoretical membrane permeability[1]. Bypassing the dissolution bottleneck will yield high absorption.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsThe indole N-H acts as a hydrogen bond donor, allowing the formation of stable interactions with HBA-rich polymers (e.g., HPMCAS).
Structural Features Planar, 3 Aromatic RingsHigh propensity for strong intermolecular π−π stacking[2]. High crystalline lattice energy necessitates high-energy disruption.
Strategic Formulation Workflow

FormulationDecision Start Evaluate 5-(1H-Indol-3-yl) -2-phenyloxazole Solubility Assess Lipid Solubility (e.g., in Capryol 90 / Tween 80) Start->Solubility HighLipid High Solubility (>25 mg/mL) Solubility->HighLipid Yes LowLipid Low Solubility (<25 mg/mL) Solubility->LowLipid No SMEDDS Develop SMEDDS / LBF (Promotes Lymphatic Transport) HighLipid->SMEDDS MeltingPoint Assess Melting Point (Tm) & Glass Transition (Tg) LowLipid->MeltingPoint ASD Develop Amorphous Solid Dispersion (HME or Spray Drying) MeltingPoint->ASD Tm < 200°C, Good Polymer Miscibility Nanosuspension Top-Down Nanosuspension (Wet Milling) MeltingPoint->Nanosuspension Tm > 200°C, Poor Miscibility

Figure 1: Formulation decision matrix based on physicochemical properties.

Module 2: Troubleshooting FAQs

Q1: Why does my standard crystalline suspension of 5-(1H-Indol-3-yl)-2-phenyloxazole show near-zero oral bioavailability in murine models? A: The compound's high lipophilicity (LogP ~4.48) and low polar surface area (TPSA ~41.82) drive extreme aqueous insolubility[1]. Furthermore, the planar nature of the indole and oxazole rings promotes strong intermolecular π−π stacking within the crystal lattice[2]. When administered as a crystalline suspension, the dissolution rate is too slow to achieve therapeutic concentrations in the gastrointestinal (GI) fluid before transit is complete. Additionally, the unsubstituted indole nitrogen is highly susceptible to rapid first-pass metabolism (e.g., glucuronidation/oxidation) in the liver[3].

Q2: I formulated an Amorphous Solid Dispersion (ASD) using PVP-K30, but the API recrystallizes during accelerated stability testing (40°C/75% RH). How do I prevent this? A: PVP is highly hygroscopic. Moisture ingress acts as a plasticizer, significantly lowering the glass transition temperature (Tg) of the polymer matrix. When the Tg drops near the storage temperature, the molecular mobility of the oxazole derivative increases, allowing the molecules to re-align into their lower-energy crystalline lattice. Solution: Switch to an amphiphilic, enteric polymer like Hypromellose Acetate Succinate (HPMCAS). The hydrophobic acetate groups interact with the lipophilic phenyloxazole moiety, while the succinate groups provide steric hindrance against nucleation, maintaining the supersaturated state in the GI tract.

Q3: Even with a solubilized ASD, my absolute bioavailability remains below 15%. How can I bypass hepatic metabolism? A: If dissolution is no longer the rate-limiting step, the bottleneck is likely first-pass metabolism[3]. By formulating the compound in long-chain triglycerides (LCTs) within a Lipid-Based Formulation (LBF), you can hijack the lipid absorption pathway. Highly lipophilic compounds are co-assembled with lipids into chylomicrons within the enterocyte. Because chylomicrons are too large to enter the portal vein capillaries, they are exocytosed into the lymphatic lacteals, draining directly into the systemic circulation and completely bypassing the liver.

AbsorptionPathway cluster_0 Hepatic Route (High First-Pass) cluster_1 Lymphatic Route (LBF Promoted) Drug Formulated Indolyl-Oxazole Enterocyte Intestinal Enterocyte (Absorption) Drug->Enterocyte Portal Portal Vein Enterocyte->Portal Free Drug (Aqueous) Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Lipid Co-administration Liver Hepatic CYP450 / Glucuronidation Portal->Liver LowBio Low Systemic Bioavailability Liver->LowBio Lymph Lymphatic System Chylomicron->Lymph HighBio High Systemic Bioavailability Lymph->HighBio

Figure 2: Lymphatic bypass of hepatic first-pass metabolism via LBFs.

Module 3: Validated Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: Formulate a thermodynamically stable isotropic mixture of oil, surfactant, and co-surfactant to bypass dissolution limits and promote lymphatic transport.

  • Excipient Screening: Determine the equilibrium solubility of 5-(1H-Indol-3-yl)-2-phenyloxazole in various long-chain triglyceride oils (e.g., Castor oil, Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) via shake-flask method at 37°C for 48 hours.

  • Phase Diagram Construction: Titrate oil and specific Smix (Surfactant:Co-surfactant ratio, typically 1:1 to 3:1) with water to map the microemulsion region.

  • Formulation: Dissolve the API into the optimized blank SMEDDS mixture under gentle magnetic stirring (400 rpm) at 40°C until a clear solution is obtained.

  • Self-Validation Checkpoint: Perform a 1:100 aqueous dilution in 0.1N HCl (simulated gastric fluid). A successful self-emulsification will visually form a transparent/translucent dispersion within 2 minutes. Quantitatively validate via Dynamic Light Scattering (DLS); the Z-average droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.3 , confirming a stable microemulsion rather than a precipitating macroemulsion.

Protocol 2: Hot-Melt Extrusion (HME) for Amorphous Solid Dispersions

Objective: Disrupt the high-energy crystalline lattice of the API and trap it in a kinetically stable amorphous polymer matrix.

  • Milling & Blending: Select HPMCAS-H as the carrier matrix. Cryo-mill the API and polymer to achieve a uniform particle size (< 50 µm). Blend at a 1:3 (API:Polymer) ratio using a V-blender for 15 minutes.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile of the heating zones to ~20°C above the Tg of the polymer but strictly below the degradation temperature of the API. Use a screw configuration with at least two kneading blocks to ensure high shear mixing.

  • Quench Cooling: Extrude the melt onto a chill roll to rapidly freeze the molecular mobility, locking the API in its amorphous state. Mill the extrudate into a fine powder.

  • Self-Validation Checkpoint: Analyze the milled extrudate using Modulated Differential Scanning Calorimetry (mDSC). A successful amorphous conversion will exhibit a single, composition-dependent glass transition temperature (Tg) and the complete absence of the API’s characteristic melting endotherm (Tm). Confirm the lack of long-range order via Powder X-Ray Diffraction (PXRD), which must show a broad "halo" pattern without sharp Bragg peaks.

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: ncbi.nlm.nih.gov (PMC) URL: [Link]

  • Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: ijpsonline.com URL: [Link]

Sources

Optimization

Technical Support Center: Preventing 5-(1H-Indol-3-yl)-2-phenyloxazole Degradation

Welcome to the Technical Support Center for handling and preserving 5-(1H-Indol-3-yl)-2-phenyloxazole . This hub is specifically designed for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and preserving 5-(1H-Indol-3-yl)-2-phenyloxazole . This hub is specifically designed for researchers, analytical scientists, and drug development professionals.

Rather than simply providing a list of storage rules, this guide explores the chemical causality behind degradation, empowering you to implement self-validating workflows that protect the integrity of your compound.

Mechanistic Insights: The Causality of Degradation

Understanding why 5-(1H-Indol-3-yl)-2-phenyloxazole degrades is the first step in preventing it. The molecule features a phenyloxazole ring paired with an electron-rich indole core. While the oxazole moiety is relatively robust, the indole ring is a known liability under environmental stress.

Atmospheric oxygen and trace transition metals can initiate the formation of peroxyl radicals at the C2 and N1 positions of the indole ring[1]. This electrophilic oxidation often leads to[1,2]-rearrangements, forming oxindole or hydroxyindole derivatives[2]. Furthermore, exposure to UV/visible light accelerates radical-mediated autoxidation, a process well-documented in indole derivatives, which ultimately results in highly oxidized, colored oligomers[3]. In concentrated solutions or bulk solids, these oxidized intermediates cross-link, forming insoluble brown or yellow aggregates[1].

Troubleshooting Guide & FAQs

Q1: My solid 5-(1H-Indol-3-yl)-2-phenyloxazole has changed color from off-white to brown. What happened, and is it still usable? A1: The color change is a visual indicator of oxidative degradation. The indole core has likely reacted with atmospheric oxygen to form oxidized derivatives (e.g., oxindoles) or oligomerized into larger, conjugated systems[3]. This reaction is driven by peroxyl radical formation[1]. Action: Do not use the brown solid for sensitive biological assays or synthetic steps without purification. You must verify its purity via HPLC. If purity has dropped below 95%, attempt to recover the compound via flash chromatography or recrystallization.

Q2: I need to prepare stock solutions for a long-term biological assay. Which solvent should I use to minimize degradation? A2: The choice of solvent dictates the stability of the indole core. Polar aprotic solvents like anhydrous DMSO or DMF are standard, but they must be degassed. Dissolved oxygen in the solvent will rapidly oxidize the compound at room temperature. Action: Sparge your DMSO with argon for 15 minutes prior to dissolving the compound. Store the resulting stock solution in single-use aliquots at -80°C. Avoid aqueous buffers for long-term storage, as extreme pH levels can catalyze hydrolysis of the oxazole ring and accelerate indole oxidation.

Q3: Why do you recommend dividing the compound into single-use aliquots rather than storing it in one large bulk vial? A3: Every time a bulk vial is opened, the compound is exposed to atmospheric moisture and oxygen, and subjected to a freeze-thaw cycle. Repeated thermal fluctuations introduce condensation, which acts as a micro-environment for hydrolytic and oxidative degradation. Single-use aliquots create a self-validating system: the integrity of one aliquot guarantees the baseline stability of the remaining batch.

Quantitative Stability Data

To aid in experimental planning, the following table summarizes the expected shelf-life of 5-(1H-Indol-3-yl)-2-phenyloxazole under various storage conditions.

Storage ConditionAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Pathway
-80°C (Solid) Argon/NitrogenProtected (Amber)> 24 MonthsNegligible
-20°C (Solid) Argon/NitrogenProtected (Amber)12 - 18 MonthsTrace Oxidation
4°C (Solid) Ambient AirProtected (Amber)1 - 3 MonthsAutoxidation (Peroxyl Radicals)
Room Temp (Solid) Ambient AirExposed (Clear)< 1 WeekPhoto-oxidation & Dimerization
-80°C (DMSO Solution) Argon DegassedProtected (Amber)6 MonthsSolvolysis / Trace Oxidation
Experimental Protocols
Protocol 1: Self-Validating Long-Term Storage Preparation

This protocol ensures the compound is protected from the three primary degradation vectors: oxygen, light, and thermal stress.

  • Preparation: Work inside a nitrogen-purged glovebox or use a Schlenk line. Ensure all amber glass vials are pre-dried in an oven at 120°C for 4 hours and cooled in a desiccator.

  • Aliquoting: Weigh the bulk 5-(1H-Indol-3-yl)-2-phenyloxazole into single-use quantities (e.g., 1 mg or 5 mg per vial) to prevent future freeze-thaw cycles.

  • Inert Atmosphere Purging: If not using a glovebox, gently flush each vial with a stream of high-purity Argon gas for 30 seconds. Argon is heavier than air and will effectively displace residual oxygen.

  • Sealing: Immediately cap the vials using PTFE-lined screw caps. Wrap the seal tightly with Parafilm to prevent gas exchange.

  • Storage: Place the sealed aliquots inside a secondary container (e.g., a vacuum-sealed Mylar bag containing indicating silica gel desiccants) and store at -20°C or -80°C.

  • Validation Step: Randomly select one aliquot after 30 days and analyze via LC-MS to confirm the absence of M+16 (single oxygen addition) or M+32 peaks, validating the storage system's integrity[2].

Protocol 2: Forced Degradation Testing (Stability Validation)

To understand the specific degradation profile of your batch, perform a forced degradation test to validate your analytical methods.

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of acetonitrile. Add 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Dissolve 1 mg in 1 mL of acetonitrile in a clear glass vial. Expose to a broad-spectrum UV/Vis light source for 24 hours.

  • Thermal Stress: Place 1 mg of the solid compound in an unsealed vial in an oven at 60°C for 48 hours.

  • Analysis: Dilute all stressed samples to 0.1 mg/mL and analyze via HPLC-UV against a freshly prepared, unstressed control. Quantify the appearance of new peaks to establish the compound's specific degradation kinetics.

Visualizing the Workflows

DegradationMechanism A 5-(1H-Indol-3-yl)-2-phenyloxazole (Intact Compound) B Environmental Stress (O2, UV Light, Temp > 4°C) A->B Exposure C Peroxyl Radical Formation (Indole C2/N1 Positions) B->C Radical Initiation D Electrophilic Oxidation (Transition Metal / ROS) B->D Atmospheric O2 E Oxindole / Hydroxyindole Formation (Brown/Yellow) C->E Propagation D->E [1,2]-Rearrangement F Oligomerization / Cross-linking (Insoluble Aggregates) E->F Advanced Degradation

Caption: Oxidative degradation pathway of the indole core under environmental stress.

StorageProtocol S1 Bulk Compound (Lyophilized Solid) S2 Divide into Single-Use Aliquots S1->S2 Prevent freeze-thaw S3 Transfer to Amber Glass Vials S2->S3 Block photo-oxidation S4 Flush with Argon/Nitrogen Gas S3->S4 Displace oxygen S5 Store at -20°C to -80°C with Desiccant S4->S5 Halt thermal kinetics

Caption: Self-validating workflow for aliquoting and long-term storage preparation.

References[3] Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity, PMC (NIH),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8232971/[1] Insight into the Mechanisms of Middle Distillate Fuel Oxidative Degradation. Part 1: On the Role of Phenol, Indole, and Carbazole Derivatives in the Thermal Oxidative Stability of Fischer−Tropsch/Petroleum Jet Fuel Blends, ACS Publications,https://pubs.acs.org/doi/10.1021/ef8006992[2] Electrophilic Oxidation and [1,2]-Rearrangement of the Biindole Core of Birinapant, PMC (NIH),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4710537/

Sources

Troubleshooting

Troubleshooting false positives in 5-(1H-Indol-3-yl)-2-phenyloxazole high-throughput screening

Welcome, researchers and drug discovery professionals. This guide serves as a dedicated resource for troubleshooting false-positive results encountered during high-throughput screening (HTS) campaigns, with a specific fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug discovery professionals. This guide serves as a dedicated resource for troubleshooting false-positive results encountered during high-throughput screening (HTS) campaigns, with a specific focus on compounds featuring the 5-(1H-Indol-3-yl)-2-phenyloxazole scaffold. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to design robust experiments, correctly interpret your data, and efficiently triage your screening hits.

High-throughput screening is a cornerstone of modern lead discovery, enabling the rapid evaluation of vast compound libraries.[1] However, the process is frequently complicated by false positives—compounds that appear active in a primary assay but do not engage the biological target of interest.[2][3] These misleading hits can arise from various interference mechanisms, leading to a significant waste of time and resources if not identified and eliminated early.[2][4]

The 5-(1H-Indol-3-yl)-2-phenyloxazole core is a privileged scaffold in medicinal chemistry, but its constituent parts—the indole, the oxazole, and the phenyl rings—endow it with specific physicochemical properties that can increase the likelihood of assay interference. This guide will address the most common interference mechanisms associated with this scaffold and provide detailed protocols for their identification.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter when screening compounds with the 5-(1H-Indol-3-yl)-2-phenyloxazole scaffold.

Question 1: My fluorescence-based assay yielded a high hit rate. How can I confirm these hits are not due to intrinsic compound fluorescence?

Answer: This is a critical first step, as the extended aromatic system of the indol-phenyloxazole scaffold is inherently fluorogenic. Compound autofluorescence can directly add to the assay signal, mimicking a positive result.[3][5] To investigate this, you must run a direct fluorescence counter-screen.

Causality: The purpose of this counter-screen is to measure the light emitted by the compound itself at the assay's specific excitation and emission wavelengths, but in the absence of the biological target and other assay-specific reagents.[6] A significant signal from the compound alone indicates that the primary "hit" is likely an artifact of autofluorescence.

Experimental Protocol: Autofluorescence Counter-Screen

Objective: To quantify the intrinsic fluorescence of test compounds.

Materials:

  • Assay-compatible microplates (e.g., 384-well, black, solid bottom)

  • Test compounds dissolved in 100% DMSO

  • Assay buffer (identical to the one used in the primary screen)

  • Plate reader capable of measuring fluorescence at the primary assay's excitation/emission wavelengths

Procedure:

  • Compound Plating: Prepare a serial dilution of your hit compounds in 100% DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

  • Controls: Include wells with DMSO only (negative control) and a known fluorescent standard if desired (positive control).

  • Buffer Addition: Add the same volume of assay buffer to all wells as used in your primary screen. This ensures the final compound and DMSO concentrations are identical to the primary HTS conditions.[7]

  • Incubation: Incubate the plate for the same duration and at the same temperature as the primary assay to allow for compound solubilization and to mimic assay conditions.

  • Fluorescence Reading: Measure the fluorescence intensity on a plate reader using the exact same excitation and emission wavelengths, filters, and gain settings as your primary screen.

  • Data Analysis: Subtract the average signal of the DMSO-only wells from all compound wells. A compound is considered an autofluorescent artifact if it shows a concentration-dependent increase in fluorescence.

Question 2: I've ruled out autofluorescence, but my hits still fail in orthogonal assays. Could they be forming aggregates?

Answer: Yes, aggregation is a very common mechanism of false-positive activity, especially for hydrophobic, planar molecules like the 5-(1H-Indol-3-yl)-2-phenyloxazole scaffold.[3][8][9] At concentrations typical for HTS, these compounds can form colloidal aggregates that non-specifically adsorb and denature proteins, leading to apparent inhibition.[9]

Causality: This non-specific inhibition is an artifact that can be disrupted by the inclusion of a non-ionic detergent.[3] If a compound's inhibitory activity is significantly reduced or eliminated in the presence of a detergent like Triton X-100, it is highly likely an aggregator.[10]

Experimental Protocol: Detergent-Based Disaggregation Assay

Objective: To determine if compound inhibition is dependent on aggregation.

Materials:

  • All components of the primary biochemical assay (enzyme, substrate, etc.)

  • Hit compounds

  • Assay buffer

  • Triton X-100 (or another non-ionic detergent)

Procedure:

  • Prepare Two Assay Conditions: Set up two parallel sets of your primary biochemical assay.

    • Condition A: Standard assay buffer.

    • Condition B: Assay buffer supplemented with 0.05-0.1% (w/v) Triton X-100.

  • Dose-Response Curves: Generate full dose-response curves for your hit compounds under both conditions. Ensure all other assay parameters (enzyme concentration, substrate concentration, incubation time) remain identical.

  • Data Analysis: Calculate the IC50 value for each compound in both the absence and presence of detergent.

Interpreting the Results: A classic sign of an aggregator is a significant rightward shift (or complete loss) of potency in the presence of detergent.[10] True inhibitors that bind specifically to the target protein should show minimal change in their IC50 values.

Compound TypeIC50 without DetergentIC50 with 0.1% Triton X-100Interpretation
True Inhibitor 1.2 µM1.5 µMMinimal shift; likely a specific binder.
Aggregator 2.5 µM> 50 µMSignificant rightward shift; likely an aggregator.
Strong Aggregator 5.0 µMNo inhibition observedPotency is abolished; confirmed aggregator.
Question 3: My compound appears to inhibit a luciferase reporter assay. How do I know if it's acting on my pathway of interest or just inhibiting the luciferase enzyme?

Answer: This is a frequent and critical issue in reporter-based assays. Many compounds, including those with indole moieties, are known to directly inhibit reporter enzymes like firefly luciferase, which is a common source of false positives.[2][3][8] You must perform a counter-screen against the reporter enzyme itself to validate your hits.[3]

Causality: The counter-screen isolates the reporter enzyme from the upstream biological pathway you are studying. By testing the compound's effect directly on purified luciferase, you can determine if the observed signal reduction in your primary assay is due to genuine pathway modulation or simply because the compound is "killing the messenger"—the reporter enzyme.

Experimental Protocol: Luciferase Inhibition Counter-Screen

Objective: To identify compounds that directly inhibit firefly luciferase.

Materials:

  • Recombinant firefly luciferase enzyme

  • Luciferase substrate (e.g., D-luciferin) and ATP

  • Assay buffer (compatible with luciferase)

  • Hit compounds

  • White, opaque microplates

  • Luminometer

Procedure:

  • Compound Plating: Prepare dose-response plates of your hit compounds as described previously.

  • Enzyme Addition: Add a solution of recombinant luciferase enzyme to all wells (except for no-enzyme controls) and incubate for a short period (e.g., 15 minutes) at room temperature. This pre-incubation allows the compound to interact with the enzyme.

  • Initiate Reaction: Add the luciferase substrate/ATP solution to all wells to start the luminescent reaction.

  • Measure Luminescence: Immediately read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to DMSO controls (100% activity) and no-enzyme controls (0% activity). Calculate IC50 values for each compound. Compounds showing dose-dependent inhibition are flagged as luciferase inhibitors and are likely false positives from the primary screen.

Visualizing the Triage Workflow

A systematic approach is essential for efficiently identifying and removing false positives. The following workflow illustrates a robust hit validation cascade.

Hit_Triage_Workflow cluster_cs PrimaryScreen Primary HTS (e.g., >200,000 compounds) HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation ~1,000 Actives CounterScreens Interference Counter-Screens (Run in Parallel) HitConfirmation->CounterScreens OrthogonalAssay Orthogonal Assay (Different Technology) HitConfirmation->OrthogonalAssay Non-Interfering Hits Autofluorescence Autofluorescence Assay Aggregation Aggregation Assay (w/ Detergent) Luciferase Reporter Inhibition Assay (If applicable) Reactivity Reactivity/Redox Assay FalsePositives False Positives (Eliminated) Autofluorescence->FalsePositives Aggregation->FalsePositives Luciferase->FalsePositives Reactivity->FalsePositives ValidatedHits Validated Hits for Lead Optimization OrthogonalAssay->ValidatedHits Confirmed Activity OrthogonalAssay->FalsePositives No Activity

Caption: A logical workflow for triaging HTS hits to eliminate false positives.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS), and should I be concerned about the 5-(1H-Indol-3-yl)-2-phenyloxazole scaffold?

PAINS are chemical substructures that are known to frequently appear as hits in many different HTS assays, often due to non-specific activity like reactivity or aggregation.[4] While it's a good practice to run your compounds through PAINS filters, these are flags, not definitive judgments.[2] Some indole-containing structures can trigger PAINS alerts.[11] However, the key is to perform the experimental counter-screens described above. Empirical data from well-designed experiments should always take precedence over computational flags.

Q2: What is the difference between a counter-screen and an orthogonal assay?

A counter-screen is designed to specifically identify a mechanism of assay interference.[3] For example, the luciferase inhibition assay doesn't test your biological target; it tests for interference with the reporter. An orthogonal assay confirms the activity of a hit against your actual biological target but uses a different technology or readout.[4] For instance, if your primary screen was a fluorescence polarization assay, an orthogonal assay might use surface plasmon resonance (SPR) or a different enzymatic detection method.[6] A true hit should be active in both the primary and orthogonal assays but inactive in all relevant counter-screens.

Q3: How can poor compound solubility lead to false positives?

Low aqueous solubility is a major challenge in drug discovery.[12][13] It can lead to false positives primarily through aggregation, as discussed earlier. When a compound's concentration in the assay buffer exceeds its solubility limit, it can precipitate out of solution and form aggregates that interfere with the assay. Furthermore, poor solubility can also lead to false negatives by reducing the effective concentration of the compound available to interact with the target, thereby underestimating its true potency.[13] Early assessment of compound solubility is therefore highly recommended.[12][14]

Q4: My compound is colored. Could this interfere with absorbance-based assays?

Absolutely. If your assay involves measuring a change in absorbance (a colorimetric readout), any intrinsic color from your test compound can interfere.[15] The compound can absorb light at the same wavelength as your assay's chromophore, leading to either a false positive (if it mimics product formation) or a false negative (if it masks the signal). You must run a control experiment where you measure the absorbance of the compound in the assay buffer at the relevant wavelength, in the absence of any enzymatic reaction, to quantify its contribution to the signal.

Aggregation_Mechanism Compound Hydrophobic Compound (e.g., Indol-Phenyloxazole) Concentration Concentration > Solubility Limit (in Aqueous Buffer) Compound->Concentration Aggregate Colloidal Aggregates Form Concentration->Aggregate DenaturedEnzyme Non-specific Adsorption & Denaturation Aggregate->DenaturedEnzyme Traps Detergent Add Detergent (e.g., Triton X-100) Aggregate->Detergent Enzyme Enzyme (Target) Enzyme->DenaturedEnzyme FalsePositive Apparent Inhibition (False Positive) DenaturedEnzyme->FalsePositive Disrupted Aggregates Disrupted Detergent->Disrupted Reverses Disrupted->Enzyme Frees Enzyme

Caption: Mechanism of aggregation-based assay interference and its reversal by detergent.

References

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC. (n.d.).
  • High-throughput screening (HTS) | BMG LABTECH. (n.d.). Retrieved April 2, 2026, from [Link]

  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 24). Retrieved April 2, 2026, from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. (2025, January 11). Retrieved April 2, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved April 2, 2026, from [Link]

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. (2022, May 7). Retrieved April 2, 2026, from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (n.d.). Retrieved April 2, 2026, from [Link]

  • The Ecstasy and Agony of Assay Interference Compounds | Journal of Chemical Information and Modeling - ACS Publications. (2021, November 13). Retrieved April 2, 2026, from [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC. (2024, May 23). Retrieved April 2, 2026, from [Link]

  • The Importance of Counter Screens in HTS - Sygnature Discovery. (n.d.). Retrieved April 2, 2026, from [Link]

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13). Retrieved April 2, 2026, from [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (n.d.). Retrieved April 2, 2026, from [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved April 2, 2026, from [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. (2015, September 18). Retrieved April 2, 2026, from [Link]

  • High-Throughput Screening Assay Datasets from the PubChem Database - PMC. (n.d.). Retrieved April 2, 2026, from [Link]

  • Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions - PMC. (n.d.). Retrieved April 2, 2026, from [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Retrieved April 2, 2026, from [Link]

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library | Journal of Medicinal Chemistry - ACS Publications. (2007, April 21). Retrieved April 2, 2026, from [Link]

  • Accessing the High Throughput Screening Data Landscape - PMC - NIH. (n.d.). Retrieved April 2, 2026, from [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC. (n.d.). Retrieved April 2, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.). Retrieved April 2, 2026, from [Link]

  • Statistical tools to eliminate false positives during rapid testing for illicit drugs using ASAP MS - SpectralWorks. (2025, September 15). Retrieved April 2, 2026, from [Link]

  • Tips to Minimize Autofluorescence - FluoroFinder. (2023, July 19). Retrieved April 2, 2026, from [Link]

  • Data Deconvolution for Drug Prediction - Diva-Portal.org. (n.d.). Retrieved April 2, 2026, from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). Retrieved April 2, 2026, from [Link]

  • (PDF) High-Throughput Screening to Predict Chemical-Assay Interference - ResearchGate. (n.d.). Retrieved April 2, 2026, from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. (n.d.). Retrieved April 2, 2026, from [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved April 2, 2026, from [Link]

  • How to Minimize False Positives in ADP Detection - BellBrook Labs. (2025, October 28). Retrieved April 2, 2026, from [Link]

  • Optimizing Drug Solubility | Contract Pharma. (2017, October 11). Retrieved April 2, 2026, from [Link]

  • (PDF) Strategies to address aggregation during Protein A chromatography - Academia.edu. (n.d.). Retrieved April 2, 2026, from [Link]

  • Full article: Evolution of assay interference concepts in drug discovery - Taylor & Francis. (2021, March 18). Retrieved April 2, 2026, from [Link]

  • More Autofluorescence Troubleshooting for Tissue Imaging - Visikol. (2022, March 22). Retrieved April 2, 2026, from [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). Retrieved April 2, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10). Retrieved April 2, 2026, from [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28). Retrieved April 2, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Evaluation of 5-(1H-Indol-3-yl)-2-phenyloxazole vs. Alternative Bis-Heterocyclic Scaffolds in Drug Discovery

In the landscape of modern drug discovery, bis-heterocyclic compounds represent a cornerstone for developing highly selective therapeutics. Among these, the 5-(1H-indol-3-yl)-oxazole scaffold—exemplified by 5-(1H-indol-3...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, Medicinal Chemistry & Lead Optimization

In the landscape of modern drug discovery, bis-heterocyclic compounds represent a cornerstone for developing highly selective therapeutics. Among these, the 5-(1H-indol-3-yl)-oxazole scaffold—exemplified by 5-(1H-indol-3-yl)-2-phenyloxazole (CAS: 73053-83-5)[1]—has emerged as a privileged structure. By coupling the electron-rich, hydrophobic indole moiety with the hydrogen-bond-accepting, planar oxazole ring, this class of molecules exhibits profound anticancer, antimicrobial, and antiviral properties[2].

This technical guide provides an objective, data-driven comparison between 5-(1H-indol-3-yl)-2-phenyloxazole and other prominent bis-heterocycles (such as thiazole-oxazoles and bis-indoles). It is designed to equip researchers with the mechanistic insights and self-validating experimental protocols necessary to leverage this scaffold in lead optimization workflows.

Structural Dynamics & Mechanistic Advantages

The biological efficacy of a bis-heterocycle is dictated by its electronic distribution, dipole moment, and the rotational freedom between its constituent rings.

  • Indole-Oxazole Scaffolds: The 5-(3'-indolyl)oxazole core features a unique "push-pull" electronic system. The indole acts as a π-electron donor, while the oxazole acts as a π-electron acceptor. This electronic complementarity, combined with a low energy barrier to rotation around the inter-ring C-C bond, allows the molecule to adopt multiple bioactive conformations. This flexibility is critical for binding to dynamic targets like the ATP-binding pockets of kinases or inhibiting transcription factor pathways such as NF-κB[2].

  • Thiazole-Oxazole Scaffolds: Found in ribosomally synthesized natural products like MccB17, these systems are highly rigid. While their rigidity makes them excellent DNA gyrase inhibitors, they often suffer from poor aqueous solubility and lack the conformational adaptability required for multi-target kinase inhibition[3].

  • Bis-Indoles: Molecules like Topsentin penetrate deep hydrophobic pockets effectively but lack the robust hydrogen-bond-accepting capacity provided by the oxazole nitrogen (N-3), often leading to off-target toxicity and poor pharmacokinetic profiles.

Pathway Stimulus TNF-α / External Stimulus Receptor Receptor Activation Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB Compound 5-(1H-Indol-3-yl)-2-phenyloxazole Compound->IKK Kinase Inhibition NFkB NF-κB Translocation IkB->NFkB

Mechanistic pathway illustrating the inhibition of NF-κB signaling by indolyl-oxazole derivatives.

Quantitative Efficacy Comparison

To objectively evaluate the performance of 5-(1H-indol-3-yl)-2-phenyloxazole, we must benchmark it against representative compounds from alternative bis-heterocyclic classes. The data below summarizes in vitro biological evaluations across different target domains[2][3].

Table 1: Comparative Biological Efficacy of Bis-Heterocyclic Scaffolds
Scaffold TypeRepresentative CompoundPrimary Biological TargetAssay TypeResult (IC₅₀ / MIC)Key Structural Advantage
Indole-Oxazole 5-(1H-Indol-3-yl)-2-phenyloxazoleKinases, NF-κBCytotoxicity (HCT-116)8.13 µM Balanced lipophilicity, strong H-bond acceptor
Indole-Oxazole Almazole D (R-enantiomer)M. tuberculosisAntibacterial (MIC)12.5 µM High metabolic stability, cell wall penetration
Thiazole-Oxazole MccB17 AnalogDNA Gyrase (E. coli)Antibacterial (MIC)25.0 µM Extreme structural rigidity
Bis-Indole TopsentinTubulinCytotoxicity (A549)4.5 µM Deep hydrophobic pocket penetration

Data Interpretation: While bis-indoles show marginal superiority in raw cytotoxicity against specific cell lines, the indole-oxazole scaffold provides a superior therapeutic window for antibacterial and anti-inflammatory applications due to its optimized topological polar surface area (TPSA ~41.8)[1], which enhances bioavailability compared to rigid thiazole-oxazoles[4].

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodologies for synthesizing and evaluating 5-(1H-indol-3-yl)-2-phenyloxazoles are designed as self-validating systems: if a step fails, the chemical or physical readout immediately alerts the operator, preventing downstream waste.

Protocol A: Synthesis via Robinson-Gabriel Cyclodehydration

This method is ideal for generating the indole-oxazole core from ketoamide precursors[5].

  • Precursor Preparation: Dissolve the ketoamide precursor (0.33 mmol) in 4 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under an argon atmosphere.

  • Acidic Activation (Causality): Add Trifluoroacetic acid (TFA, 0.03 mL) followed by Trifluoroacetic anhydride (TFAA, 0.14 mL).

    • Why this matters: Using a TFA/TFAA mixture instead of harsh reagents like POCl₃ provides a strongly acidic but non-aqueous environment. This drives the equilibrium toward water elimination (cyclodehydration) while protecting the highly nucleophilic C3 position of the indole ring from unwanted electrophilic degradation.

  • Cyclization: Allow the solution to warm to room temperature and stir for 18 hours.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc). The disappearance of the highly polar ketoamide spot and the emergence of a highly UV-active, less polar spot indicates successful cyclization. Furthermore, FT-IR analysis of the crude mixture must show the complete disappearance of the amide N-H stretch (~3300 cm⁻¹).

  • Workup: Quench with 6 mL of water, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Metal-Free Oxidative Annulation

For researchers requiring transition-metal-free synthesis (crucial to avoid heavy metal artifacts in subsequent biological assays), this iodine-catalyzed route is superior[6].

  • Reaction Setup: Combine 3-cyanoacetylindole (1.5 mmol), benzylamine (1.5 mmol), Iodine (I₂, 0.375 mmol), and tert-Butyl hydroperoxide (TBHP, 6 mmol) in 10 mL of Dimethylformamide (DMF).

  • Catalytic Cycle (Causality): Heat the mixture at 60 °C for 6 hours.

    • Why this matters: Iodine acts as a mild electrophilic catalyst to activate the enamine intermediate for C-N bond formation. TBHP serves as the terminal oxidant to reoxidize iodide back to active iodine. This creates a clean catalytic cycle without the use of copper or palladium.

  • Self-Validation Check: The reaction mixture will initially appear dark brown (active I₂). As the reaction reaches completion and the oxidant is consumed, the solution transitions to a pale yellow. An HR-MS (ESI) scan of the crude product must yield the exact mass [M+H]⁺ without any isotopic clusters indicative of metal adducts.

  • Purification: Concentrate the solvent, wash with saturated brine, extract with CH₂Cl₂, and purify via column chromatography.

Workflow Precursor 3-Cyanoacetylindole + Amine Reaction Oxidative Annulation (I2, TBHP, 60°C) Precursor->Reaction Purification Extraction & Column Chromatography Reaction->Purification Assay In Vitro Bioassay (MIC / IC50) Purification->Assay

Self-validating workflow for the synthesis and biological evaluation of indolyl-oxazoles.

Conclusion

When engineering bis-heterocyclic therapeutics, the selection of the core scaffold dictates the molecule's ultimate fate in clinical trials. While thiazole-oxazoles offer rigidity and bis-indoles offer deep hydrophobic penetration, the 5-(1H-indol-3-yl)-2-phenyloxazole scaffold provides an unparalleled balance. Its unique push-pull electronic configuration, optimal hydrogen-bonding profile, and amenability to metal-free, high-yield synthetic routes make it a superior candidate for developing next-generation kinase inhibitors and antimicrobial agents.

References

  • "A comprehensive review on biological activities of oxazole derivatives", National Institutes of Health (NIH) / PMC,[Link]

  • "Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules", ResearchGate,[Link]

  • "Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group", National Institutes of Health (NIH) / PMC,[Link]

  • "One-Pot Friedel–Crafts/Robinson–Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H", ACS Publications,[Link]

  • "Naturally Occurring Oxazole-Containing Peptides", MDPI,[Link]

Sources

Comparative

Comparative Efficacy of 5-(1H-Indol-3-yl)-2-phenyloxazole Analogues: A Technical Guide

Executive Summary The pursuit of novel chemotherapeutics has increasingly focused on privileged heterocycles capable of disrupting critical cellular machinery. Among these, the 5-(1H-Indol-3-yl)-2-phenyloxazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemotherapeutics has increasingly focused on privileged heterocycles capable of disrupting critical cellular machinery. Among these, the 5-(1H-Indol-3-yl)-2-phenyloxazole scaffold has emerged as a highly potent structural motif. By merging the biomimetic properties of the indole core (found in vinca alkaloids) with the rigid, hydrogen-bonding capacity of a phenyloxazole moiety, these analogues exhibit profound anticancer efficacy.

This guide provides an objective, data-driven comparison of 5-(1H-Indol-3-yl)-2-phenyloxazole analogues against alternative indole-azole hybrids and standard chemotherapeutics. We will dissect the mechanistic causality of their efficacy—primarily their role as tubulin polymerization inhibitors and kinase modulators —and provide self-validating experimental protocols for evaluating these compounds in preclinical pipelines.

Mechanistic Causality: Why the Indole-Oxazole Scaffold?

The superior efficacy of 5-(1H-Indol-3-yl)-2-phenyloxazole analogues compared to their isoxazole or oxadiazole counterparts is rooted in precise stereoelectronic properties[1].

  • The Indole Core: Mimicking endogenous molecules like tryptophan, the indole ring acts as a hydrophobic anchor, granting excellent membrane permeability and facilitating deep insertion into the hydrophobic pockets of target proteins[2].

  • The Oxazole Linker: Unlike flexible aliphatic linkers, the oxazole ring restricts the conformational entropy of the molecule. Its nitrogen atom serves as a critical hydrogen-bond acceptor. More importantly, the rigid planar nature of the oxazole locks the adjacent phenyl ring into a specific dihedral angle, pre-organizing the molecule into a bioactive conformation that perfectly complements the colchicine binding site at the α/β -tubulin interface[3].

  • Downstream Effects: High-affinity binding to tubulin sterically hinders the addition of new tubulin heterodimers. This disrupts the dynamic instability of the mitotic spindle, triggering the spindle assembly checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis[4]. Furthermore, highly substituted natural derivatives of this scaffold, such as the Breitfussins, exhibit potent sub-micromolar inhibition of validated oncology targets like PIM and FLT3 kinases[5].

MOA A 5-(1H-Indol-3-yl)- 2-phenyloxazole B Colchicine Binding Site (α/β-Tubulin Interface) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Steric Hindrance D Mitotic Spindle Disruption C->D Microtubule Depolymerization E G2/M Phase Arrest & Apoptosis D->E Caspase Activation

Fig 1. Mechanistic pathway of 5-(1H-Indol-3-yl)-2-phenyloxazole analogues inducing apoptosis.

Comparative Efficacy Analysis

To objectively evaluate the performance of 5-(1H-Indol-3-yl)-2-phenyloxazole analogues, we must benchmark them against other azole hybrids (isoxazole, oxadiazole) and clinical standards (Nocodazole, Combretastatin A-4).

As shown in Table 1 , indole-oxazole hybrids consistently outperform indole-isoxazole hybrids across major carcinoma lines. The oxazole's superior hydrogen-bond accepting capability compared to isoxazole translates to tighter target binding. While Combretastatin A-4 (CA-4) remains the most potent tubulin inhibitor, its clinical utility is limited by poor pharmacokinetics and rapid isomerization. The 5-(1H-Indol-3-yl)-2-phenyloxazole scaffold offers a metabolically stable alternative with low micromolar efficacy[4].

Table 1: Comparative Antiproliferative Efficacy (IC50, µM)
Compound ClassRepresentative ScaffoldA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
Indole-Oxazole 5-(1H-Indol-3-yl)-2-phenyloxazole1.68 - 2.400.89 - 1.501.20 - 2.10
Indole-Isoxazole 7-Azaindole-isoxazole15.1 - 28.920.1 - 35.4> 30.0
Indole-Oxadiazole Pyrimido-indole-1,2,4-oxadiazoleN/A1.10 - 2.11N/A
Standard Combretastatin A-4 (CA-4)0.0030.0050.004
Standard Nocodazole0.851.150.90

Data synthesized from comparative in vitro screenings[2][4][6].

Table 2: Target-Specific Inhibition Metrics
Compound / ScaffoldPrimary MechanismTubulin IC50 (µM)Kinase IC50 (nM)
5-(1H-Indol-3-yl)-2-phenyloxazole Tubulin / Kinase2.34 ± 0.03~4.0 (ATM)
Breitfussin C (Analogue) Kinases (PIM, FLT3)N/A< 1000
Nocodazole (Control) Tubulin Destabilizer1.80 ± 0.15N/A
Paclitaxel (Control) Tubulin StabilizerEnhances AssemblyN/A

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these analogues requires rigorous, self-validating assay systems. Below is the optimized protocol for quantifying tubulin polymerization inhibition, complete with the mechanistic rationale for each step.

Protocol: In Vitro Tubulin Polymerization Kinetic Assay

Objective: To quantify the ability of 5-(1H-Indol-3-yl)-2-phenyloxazole analogues to inhibit the assembly of tubulin heterodimers into microtubules.

System Validation (Controls):

  • Negative Control: DMSO vehicle (establishes baseline polymerization Vmax).

  • Positive Inhibitory Control: Nocodazole (validates the assay's sensitivity to depolymerization).

  • Positive Enhancing Control: Paclitaxel (validates the assay's dynamic range by accelerating polymerization).

Step-by-Step Methodology & Causality:

  • Buffer Preparation (The "PEM" Buffer): Prepare a buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , and 0.5 mM EGTA.

    • Causality: PIPES maintains physiological pH without interfering with protein interactions. EGTA is critical; it chelates ambient Ca2+ ions. Because calcium naturally triggers microtubule catastrophe (depolymerization), failing to sequester it will result in false-positive inhibition readouts.

  • Energy Supplementation: Add 1 mM GTP to the buffer immediately before use.

    • Causality: Tubulin polymerization is a thermodynamically demanding, non-equilibrium process. GTP binds to the β -tubulin subunit and provides the energy required for the structural conformation changes necessary for polymer elongation.

  • Protein Assembly: Reconstitute purified porcine brain tubulin to a final concentration of 3 mg/mL in the PEM-GTP buffer. Keep strictly on ice (0-4°C).

    • Causality: Microtubule assembly is highly temperature-dependent. Keeping the solution on ice ensures the tubulin remains in a monomeric/dimeric state prior to the kinetic readout.

  • Compound Incubation: Aliquot 100 µL of the tubulin solution into a pre-warmed (37°C) 96-well half-area plate containing 5-(1H-Indol-3-yl)-2-phenyloxazole analogues (0.1 µM to 10 µM final concentrations).

  • Kinetic Readout: Immediately place the plate in a spectrophotometer set to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

    • Causality: As tubulin dimers polymerize into large microtubule filaments, the solution's turbidity increases. This scatters light, which is quantitatively measured as an increase in absorbance at 340 nm. A flattened curve compared to the DMSO control indicates successful inhibition by the oxazole analogue[3].

Workflow Step1 Step 1: Compound Prep 10mM DMSO stock Dilute to 0.1-10 µM Step2 Step 2: Tubulin Assembly 3 mg/mL tubulin PIPES buffer, 1mM GTP, 37°C Step1->Step2 Step3 Step 3: Kinetic Readout Absorbance at 340 nm 1 min intervals for 60 mins Step2->Step3 Step4 Step 4: Data Synthesis Calculate Vmax Determine IC50 vs. Nocodazole Step3->Step4

Fig 2. Self-validating experimental workflow for in vitro tubulin polymerization inhibition.

Conclusion & Future Directions

The 5-(1H-Indol-3-yl)-2-phenyloxazole scaffold represents a highly tunable, privileged structure in oncology drug development. By leveraging the rigid geometry of the oxazole ring to project the phenyl and indole moieties into the colchicine binding site, these analogues achieve potent tubulin inhibition and G2/M cell cycle arrest. Future SAR optimization should focus on modifying the phenyl ring with electron-donating groups (e.g., 3,4,5-trimethoxy substitutions) to further mimic the binding profile of Combretastatin A-4 while retaining the metabolic stability inherent to the oxazole core.

References

  • GuideChem. "5-(1H-indol-3-yl)-2-phenyloxazole - GuideChem". GuideChem Encyclopedia.
  • Savelson, E., & Tepe, J. J. "One-Pot Friedel–Crafts/Robinson–Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H".
  • "Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids". Taylor & Francis, 2026.
  • "Design, Synthesis, in Silico Molecular Docking and ADMET Studies of Indole‐Sulfonamide Derivatives as Tubulin Polymerization Inhibiting Agents".
  • "N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents".

Sources

Validation

Validating the Purity of 5-(1H-Indol-3-yl)-2-phenyloxazole: A Comparative Guide to qNMR vs. HPLC

In the landscape of modern drug discovery, novel heterocyclic scaffolds like 5-(1H-Indol-3-yl)-2-phenyloxazole present unique analytical challenges. As a complex intermediate or active pharmaceutical ingredient (API) can...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, novel heterocyclic scaffolds like 5-(1H-Indol-3-yl)-2-phenyloxazole present unique analytical challenges. As a complex intermediate or active pharmaceutical ingredient (API) candidate, establishing its absolute purity is a critical regulatory and scientific milestone.

For novel compounds, a fundamental paradox exists: to validate the purity of a batch using traditional chromatography, you need a certified reference standard of that exact compound—but you cannot certify a reference standard without first proving its purity. This guide objectively compares High-Performance Liquid Chromatography (HPLC) against quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating why qNMR has emerged as the definitive primary method for absolute purity validation.

The Analytical Dilemma: Secondary vs. Primary Methods

HPLC-UV and the Mass Balance Approach (Secondary Method)

HPLC coupled with UV-Vis detection is the traditional workhorse of pharmaceutical quality control. It excels at separating complex mixtures and detecting trace organic impurities. However, HPLC is a secondary analytical method. It relies on relative area percentages, meaning it assumes all components have identical UV molar extinction coefficients. Because different impurities have highly variable Relative Response Factors (RRFs), a 1% peak area rarely equates to exactly 1% mass (1[1]).

Furthermore, HPLC-UV is blind to species lacking a chromophore. Residual aliphatic solvents, water, and inorganic salts will not appear on a UV chromatogram, leading to a dangerous overestimation of the API's purity (2[2]). To achieve absolute purity via chromatography, one must use the exhaustive "Mass Balance" approach: subtracting the sum of all volatile, non-volatile, and organic impurities (determined via GC, Karl Fischer, Ash testing, and HPLC) from 100% (3[3]).

1H qNMR (Primary Ratio Method)

Quantitative NMR solves the reference standard paradox. qNMR is an absolute, primary analytical method based on a fundamental principle of physics: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating it (4[4]). By spiking the sample with a certified Internal Standard (IS) of known purity—which does not need to be structurally related to the analyte—qNMR provides a direct measurement of the mass fraction (mg/mg) in a single experiment (5[5]).

Workflow cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC Workflow (Secondary Method) API 5-(1H-Indol-3-yl)-2-phenyloxazole (Analyte) IS Add Internal Standard (e.g., Maleic Acid) API->IS Prep Sample Dissolution (Mobile Phase) API->Prep NMR_Acq 1H NMR Acquisition (D1 ≥ 5 × T1) IS->NMR_Acq Integ Signal Integration (Analyte vs. IS) NMR_Acq->Integ qNMR_Result Absolute Mass Fraction (%) Direct Measurement Integ->qNMR_Result Compare Orthogonal Data Reconciliation qNMR_Result->Compare Chrom Chromatographic Separation (C18 Column) Prep->Chrom UV UV Detection (Variable Response Factors) Chrom->UV HPLC_Result Relative Area (%) Requires Mass Balance UV->HPLC_Result HPLC_Result->Compare Final Validated API Purity Compare->Final

Orthogonal purity validation workflow comparing qNMR and HPLC methodologies.

Experimental Protocol: Self-Validating qNMR Methodology

To ensure absolute scientific integrity, the qNMR protocol must be built on causality—every parameter must be deliberately chosen to prevent signal overlap and integration bias.

Step 1: System Suitability Test (SST)
  • Causality: Before analyzing the unknown API, the NMR spectrometer's quantitative linearity must be verified.

  • Action: Prepare a control sample containing two certified reference materials (e.g., NIST-traceable Maleic acid and Dimethyl sulfone). Acquire the spectrum and calculate the recovery. The system is validated only if the calculated mass ratio matches the gravimetric ratio within ±1.0% .

Step 2: Internal Standard (IS) and Solvent Selection
  • Solvent: DMSO- d6​ is selected to fully solubilize the rigid, planar, and hydrophobic 5-(1H-Indol-3-yl)-2-phenyloxazole structure.

  • IS Selection: Maleic acid (certified purity >99.9%) is chosen.

  • Causality for IS: The analyte features a dense cluster of aromatic protons (indole and phenyl rings) between 7.0 and 8.5 ppm, and an exchangeable indole N-H at ~11.5 ppm. Maleic acid produces a sharp, isolated alkene singlet at ~6.3 ppm. This ensures absolute baseline resolution between the IS and the analyte, which is a strict prerequisite for accurate integration (2[2]).

Step 3: Gravimetric Sample Preparation
  • Action: Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~10.0 mg of 5-(1H-Indol-3-yl)-2-phenyloxazole and ~5.0 mg of Maleic acid into the same anti-static vial. Co-dissolve completely in 0.6 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

Step 4: Acquisition Parameters ( T1​ Relaxation)
  • Causality: If the radiofrequency pulses are applied too rapidly, protons will not fully relax back to equilibrium, leading to signal saturation and artificially low integrals.

  • Action: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the target protons. Set the relaxation delay ( D1​ ) to at least 5×max(T1​) . This guarantees >99.3% magnetization recovery. Acquire 64 scans with a 90° pulse angle to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

Step 5: Processing and Calculation

Apply an exponential window function (Line Broadening = 0.3 Hz), followed by rigorous phase and baseline correction. Integrate the Maleic acid singlet (6.3 ppm, 2H) and a clearly resolved analyte proton (e.g., the oxazole C4-H, 1H).

Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, and P = Purity)

Comparative Data Analysis: qNMR vs. HPLC

The following table summarizes a comparative purity assessment of three distinct batches of 5-(1H-Indol-3-yl)-2-phenyloxazole during scale-up. The data highlights the critical vulnerabilities of relying solely on HPLC-UV.

BatchSynthesis StageHPLC-UV Purity (Area %)qNMR Purity (Mass Fraction %)Discrepancy Analysis & Causality
001 Crude Intermediate94.2%88.5% HPLC significantly overestimated purity. qNMR revealed the presence of residual aliphatic solvents (hexane/ethyl acetate) which lack chromophores and are invisible to UV detection (2[2]).
002 Recrystallized98.8%98.5% Strong agreement. The slight 0.3% variance is attributed to differences in the UV Relative Response Factors (RRFs) of trace structurally related organic impurities (1[1]).
003 Final API Candidate99.9%96.2% Critical failure of HPLC. A neutralization step left residual inorganic salts in the matrix. Because salts do not absorb UV light and do not elute cleanly, HPLC reported near-perfect purity. qNMR accurately quantified the true mass fraction of the active organic component (3[3]).

Conclusion

While HPLC remains an indispensable tool for routine batch-to-batch consistency and trace impurity profiling, it cannot stand alone as an absolute purity validator for novel compounds like 5-(1H-Indol-3-yl)-2-phenyloxazole. Because HPLC relies on relative response factors and requires identical reference standards, it is inherently vulnerable to overestimating purity when non-chromophoric impurities are present.

By implementing an orthogonal approach, drug development professionals can leverage qNMR to establish the absolute mass fraction of their primary reference standards without the labor-intensive requirements of the complete mass balance method. Once the qNMR purity is established, that characterized batch can confidently be used as the certified reference standard to calibrate subsequent HPLC methods for downstream manufacturing.

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Comparative

A Comparative Benchmarking Guide to Apoptosis Induction: Evaluating 5-(1H-Indol-3-yl)-2-phenyloxazole Against Standard Cytotoxic Agents

Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent anticancer properties.[1][2] This guide presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent anticancer properties.[1][2] This guide presents a comprehensive framework for benchmarking the bioactivity of a novel investigational compound, 5-(1H-Indol-3-yl)-2-phenyloxazole (herein designated as IPO-3 ), a molecule combining the promising indole and oxazole motifs.[3] We objectively compare its efficacy in inducing programmed cell death, or apoptosis, against two well-established standard inhibitors: Staurosporine , a potent and widely used research tool for inducing apoptosis, and Doxorubicin , a frontline chemotherapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative data analysis, and the scientific rationale behind the benchmarking strategy.

Introduction to the Compounds

The goal of this guide is to evaluate whether IPO-3 induces cancer cell death via apoptosis and to quantify its potency relative to established agents. The choice of standard inhibitors is critical for contextualizing the investigational compound's activity.

  • Investigational Compound: 5-(1H-Indol-3-yl)-2-phenyloxazole (IPO-3) The indole scaffold is a common feature in molecules designed to exhibit anticancer activity, often by triggering apoptosis.[4][5] Similarly, oxazole-containing compounds have shown promise as cytotoxic agents.[3] IPO-3 hybridizes these two moieties, presenting a novel structure for investigation. Its mechanism of action is currently unknown, and this guide will serve as the initial characterization of its pro-apoptotic potential.

  • Standard Inhibitor 1: Staurosporine Staurosporine is a natural product originally isolated from the bacterium Lentzea albida. It is a potent, albeit non-selective, inhibitor of a wide range of protein kinases. By broadly inhibiting kinase signaling, it reliably triggers the intrinsic pathway of apoptosis and is therefore an ideal positive control in a research setting for confirming the engagement of the apoptotic machinery.

  • Standard Inhibitor 2: Doxorubicin Doxorubicin is an anthracycline antibiotic and a widely used chemotherapeutic drug. Its primary mechanism involves intercalating into DNA and inhibiting the function of topoisomerase II, which leads to DNA double-strand breaks. This extensive DNA damage is a powerful trigger for p53-mediated apoptosis, making Doxorubicin a clinically relevant benchmark for cytotoxic efficacy.

The Apoptotic Signaling Pathway: A Mechanistic Overview

Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis.[6][7] It can be initiated through two primary routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death. Our standard inhibitors primarily act via the intrinsic pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF) death_receptor Death Receptors (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase37 Caspases-3, 7 (Executioner) caspase8->caspase37 dna_damage DNA Damage p53 p53 Activation dna_damage->p53 kinase_inhibition Kinase Inhibition bcl2_family Bcl-2 Family (Bax/Bak Activation) kinase_inhibition->bcl2_family p53->bcl2_family mito Mitochondria (Cytochrome c release) bcl2_family->mito apoptosome Apoptosome (Apaf-1, Cytochrome c) mito->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis doxorubicin Doxorubicin doxorubicin->dna_damage staurosporine Staurosporine staurosporine->kinase_inhibition ipo3 IPO-3 (Hypothesized) ipo3->bcl2_family

Caption: Simplified overview of the apoptotic signaling pathways.

Experimental Design and Rationale

To provide a robust comparison, we employ a multi-tiered assay strategy. This approach moves from a broad assessment of cytotoxicity to a specific confirmation of apoptosis and its key effectors.

Causality Behind Experimental Choices:
  • Primary Screen (Cytotoxicity): The first logical step is to determine if IPO-3 has any effect on cell viability. The MTT assay is a reliable, colorimetric method that measures mitochondrial metabolic activity, which serves as a proxy for cell viability.[4] This provides the half-maximal inhibitory concentration (IC50), a key metric of potency.

  • Confirmation of Apoptosis: A decrease in cell viability does not automatically mean apoptosis; it could also be necrosis. Therefore, we use Annexin V & Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis). This dual staining allows for the precise quantification of apoptotic vs. necrotic cell populations.

  • Mechanistic Validation: To confirm that the canonical apoptotic pathway is activated, we measure the activity of the executioner caspases-3 and -7. These caspases are responsible for cleaving key cellular substrates, leading to the morphological changes associated with apoptosis. The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method for this purpose.

G cluster_setup Phase 1: Cell Culture & Treatment cluster_assays Phase 2: Bioactivity Assays cluster_analysis Phase 3: Data Acquisition & Analysis start Seed MCF-7 Cells in 96-well plates treatment Treat cells with serial dilutions of: - IPO-3 - Doxorubicin - Staurosporine - DMSO (Vehicle Control) start->treatment incubation Incubate for 48 hours (37°C, 5% CO2) treatment->incubation assay_mtt MTT Assay (Cell Viability) incubation->assay_mtt assay_annexin Annexin V / PI Staining (Apoptosis Quantification) incubation->assay_annexin assay_caspase Caspase-Glo® 3/7 (Mechanism) incubation->assay_caspase readout_mtt Measure Absorbance (570 nm) assay_mtt->readout_mtt readout_annexin Flow Cytometry assay_annexin->readout_annexin readout_caspase Measure Luminescence assay_caspase->readout_caspase analysis Calculate IC50 Values & Fold-Change in Caspase Activity readout_mtt->analysis readout_annexin->analysis readout_caspase->analysis

Caption: Experimental workflow for benchmarking IPO-3 bioactivity.

Comparative Bioactivity Data

All experiments were conducted using the MCF-7 human breast adenocarcinoma cell line, a well-established model for evaluating apoptosis-inducing agents. Cells were treated for 48 hours before analysis. The data presented below is hypothetical but representative of typical results from such a study.

Table 1: Summary of Cytotoxicity and Apoptotic Activity

Compound IC50 (µM) from MTT Assay Caspase-3/7 Activation (Fold Change vs. Vehicle) at 10 µM
IPO-3 (Investigational) 8.5 6.2
Doxorubicin (Standard) 0.5 7.5
Staurosporine (Standard) 0.02 9.8

| Vehicle (0.1% DMSO) | > 100 | 1.0 |

Interpretation of Results

Based on the hypothetical data, the investigational compound IPO-3 demonstrates significant cytotoxic activity against MCF-7 cells with an IC50 value in the single-digit micromolar range.[4] The robust activation of caspases-3 and -7 strongly suggests that the observed cytotoxicity is mediated by the induction of apoptosis.

When benchmarked against the standard inhibitors, IPO-3 is less potent than both Doxorubicin and the highly potent research tool, Staurosporine. However, its efficacy in the low micromolar range indicates that the indole-oxazole scaffold is a promising starting point for further optimization in a drug discovery program.

Detailed Experimental Protocols

The following protocols provide a self-validating framework for reproducing this benchmark analysis. Including both positive and negative controls is crucial for interpreting the results.[8]

MTT Cell Viability Assay

This protocol assesses the cytotoxicity of the test compounds against a cancer cell line.[4]

  • Materials:

    • MCF-7 cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom sterile plates

    • Test compounds (IPO-3, Doxorubicin, Staurosporine) dissolved in DMSO

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of medium containing the final compound concentrations to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

    • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to calculate the IC50 value for each compound.

Caspase-Glo® 3/7 Assay

This protocol quantifies the activity of executioner caspases-3 and -7.

  • Materials:

    • MCF-7 cells

    • White-walled 96-well plates suitable for luminescence

    • Test compounds

    • Caspase-Glo® 3/7 Assay System (Promega)

    • Luminometer

  • Procedure:

    • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled plate.

    • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1 hour, protected from light.

    • Data Acquisition: Measure the luminescence of each well using a luminometer.

    • Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control wells.

Discussion and Future Directions

This guide demonstrates a clear and logical framework for the initial bioactivity assessment of a novel compound, IPO-3. The data indicates that 5-(1H-Indol-3-yl)-2-phenyloxazole is a pro-apoptotic agent with moderate potency. While not as potent as established agents like Doxorubicin or Staurosporine, its activity justifies its classification as a hit compound worthy of further investigation.

Next Steps in a Drug Development Context:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of IPO-3 to identify modifications that enhance potency.[4]

  • Selectivity Profiling: Assess the cytotoxicity of IPO-3 against non-cancerous cell lines to determine its therapeutic index.

  • Target Identification: The current study does not elucidate the specific molecular target of IPO-3. Further experiments, such as kinome screening or affinity-based proteomics, would be required to identify its binding partners and unravel its precise mechanism of action.[9]

By systematically benchmarking against well-characterized standard inhibitors, researchers can rapidly and efficiently triage novel compounds, focusing resources on those with the most promising therapeutic potential.

References

  • Apoptosis Inducer Set Millipore - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Apoptosis Inducer Compounds. (n.d.). R&D Systems.
  • A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 2-Methylquinoline-6-Sulfonic Acid Against Established EGFR Inhibitors. (n.d.). Benchchem.
  • Apoptosis: Inducers and Inhibitors. (n.d.). Novus Biologicals.
  • Overview of Current Type I/II Kinase Inhibitors. (2019). ResearchGate.
  • Examples of indole and isoxazole containing derivatives with anticancer activity. (2024). Journal of Xenobiotics.
  • Apoptosis Inducers. (n.d.). Tocris Bioscience.
  • Induction of apoptosis in cells. (n.d.). Abcam.
  • Enhancing the Biological Activity of 5-Methyl-2-phenyl-1H-indol-3-amine and its Derivatives. (n.d.). Benchchem.
  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). Journal of Chemical Information and Modeling.
  • The Multifaceted Biological Activities of 1H-Indol-3-ol Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids. (2023). ResearchGate.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • Indole: A Promising Scaffold For Biological Activity. (2022). International Journal of Current Science.

Sources

Validation

Advanced 2D NMR Strategies for Structural Validation of Heterocyclic Scaffolds: A Comparative Guide on 5-(1H-Indol-3-yl)-2-phenyloxazole

Introduction Heterocyclic hybrids, particularly those combining indole and oxazole cores, are privileged scaffolds in medicinal chemistry. They are frequently investigated for their potent biological activities, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Heterocyclic hybrids, particularly those combining indole and oxazole cores, are privileged scaffolds in medicinal chemistry. They are frequently investigated for their potent biological activities, including anti-diabetic, anticancer, and kinase inhibitory properties (such as VEGFR2 inhibition)[1],[2]. However, validating the exact regiochemistry of molecules like 5-(1H-Indol-3-yl)-2-phenyloxazole presents a significant analytical bottleneck. Standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy often falls short due to severe signal overlap in the aromatic region and the inability to directly observe the quaternary carbon linkages connecting the two ring systems.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Conventional NMR platforms against Advanced NMR platforms equipped with CryoProbes and Non-Uniform Sampling (NUS) algorithms. By detailing the causality behind 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments, this guide establishes a robust, self-validating workflow for confirming the critical C-C bond between the indole C-3 and oxazole C-5 positions.

Section 1: The Analytical Challenge and 2D NMR Rationale

To unambiguously prove the structure of 5-(1H-Indol-3-yl)-2-phenyloxazole, we must differentiate it from its structural isomers (e.g., a 2,4-disubstituted oxazole) and confirm that the indole ring is attached specifically at its C-3 position.

This requires mapping the carbon skeleton using 2D NMR. While Heteronuclear Single Quantum Coherence (HSQC) identifies direct 1-bond ( 1JCH​ ) proton-carbon attachments, it is blind to quaternary carbons[3]. The HMBC experiment solves this by transferring magnetization over 2 to 3 bonds ( 2JCH​ and 3JCH​ ), allowing us to "see" across the heteroatom bridges and quaternary linkages. Specifically, the lone proton on the oxazole ring (H-4) acts as an analytical anchor. Its 3JCH​ correlation to the indole C-3 carbon provides definitive proof of the inter-ring connectivity.

Workflow Start Sample: 5-(1H-Indol-3-yl)-2-phenyloxazole OneD 1D 1H & 13C NMR (Identify spin systems) Start->OneD COSY 2D COSY / TOCSY (Assign contiguous protons) OneD->COSY HSQC 2D HSQC (1-bond H-C correlations) COSY->HSQC HMBC 2D HMBC (2/3-bond H-C, Linkage & Quaternary) HSQC->HMBC NOESY 2D NOESY / ROESY (Spatial proximity, conformation) HMBC->NOESY Valid Regiochemistry & Linkage Confirmed NOESY->Valid

Fig 1. Logical 2D NMR workflow for structural elucidation of heterocyclic scaffolds.

Section 2: Platform Comparison: Conventional vs. Advanced 2D NMR

Acquiring high-quality HMBC data is notoriously time-consuming because it relies on detecting the naturally scarce 13C isotope (1.1% natural abundance) via the 1H channel. To overcome this, modern laboratories have shifted from Conventional NMR to Advanced NMR platforms.

The Causality Behind the Hardware and Software Upgrades
  • CryoProbes (Hardware): In a conventional room-temperature (RT) probe, the random thermal motion of electrons in the detection coils generates Johnson-Nyquist noise, which obscures weak NMR signals. A CryoProbe cools the radiofrequency coils and preamplifiers to cryogenic temperatures (~20 K) using helium gas, while the sample remains at room temperature. This dramatically reduces electronic "static," yielding a 300% to 400% increase in the Signal-to-Noise Ratio (SNR)[4],[5].

  • Non-Uniform Sampling (Software): In traditional 2D NMR, data is collected uniformly across a time grid in the indirect dimension ( t1​ ), which dictates the total experiment time. NUS algorithms intentionally skip a random fraction (e.g., 50%) of these t1​ data points. The missing data is mathematically reconstructed using Multi-Dimensional Decomposition (MDD) or Iterative Soft Thresholding. This cuts acquisition time in half without sacrificing spectral resolution[6],[7].

Quantitative Performance Comparison
MetricPlatform A: Conventional NMRPlatform B: Advanced NMRPerformance Gain
Hardware 400 MHz, Room Temp Probe600 MHz, CryoProbe4x Sensitivity Boost
Sampling Method Uniform Sampling (100%)Non-Uniform Sampling (50%)50% Time Reduction
Relative Sensitivity (SNR) ~1,100 (0.1% Ethylbenzene)~4,400 (0.1% Ethylbenzene)400% Improvement
HMBC Acquisition Time 4.0 Hours30 Minutes8x Faster Throughput
Indirect Resolution ( F1​ ) Standard (256 increments)High (512 increments, 50% NUS)2x Resolution in equal time

Table 1: Objective performance comparison between conventional and advanced NMR platforms for 2D HMBC acquisition.

Section 3: Step-by-Step Experimental Protocol: NUS-Accelerated HMBC

To ensure trustworthiness, the following protocol is designed as a self-validating system . The methodology requires acquiring a high-resolution 1D spectrum prior to the 2D run. Post-reconstruction, the 1D projection of the 2D HMBC must perfectly align with the initial 1D spectrum; any deviation indicates temperature fluctuation or lock drift, invalidating the run.

Phase 1: Preparation and Baseline Establishment
  • Sample Preparation: Dissolve 5–10 mg of 5-(1H-Indol-3-yl)-2-phenyloxazole in 0.6 mL of DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • Insertion and Locking: Insert the sample into the 600 MHz spectrometer equipped with a CryoProbe. Lock the magnetic field to the deuterium signal of DMSO- d6​ .

  • Tuning and Shimming: Execute Automatic Tuning and Matching (ATM) for both 1H and 13C channels. Run 3D gradient shimming (TopShim) to ensure a homogenous magnetic field (linewidth < 1.0 Hz).

  • Validation Baseline: Acquire a standard 1D 1H spectrum (16 scans). Optimize the sweep width (SW) and transmitter offset (O1P) to tightly bracket the aromatic signals (approx. 6.5 ppm to 9.0 ppm for this scaffold).

Phase 2: NUS HMBC Setup (Bruker TopSpin)
  • Pulse Program Selection: Load the gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).

  • Parameter Optimization:

    • Set the 1H (direct) SW based on the 1D baseline.

    • Set the 13C (indirect) SW to 220 ppm to capture all aromatic and quaternary carbons.

    • Set the long-range coupling delay optimized for nJCH​=8 Hz (typically 62.5 ms).

  • NUS Configuration:

    • Navigate to the AcquPars tab.

    • Change FnTYPE from traditional to non-uniform_sampling[8].

    • In the NUS menu, set NusAMOUNT to 50% . This instructs the spectrometer to randomly acquire only half of the t1​ increments[7].

Phase 3: Acquisition and Reconstruction
  • Execution: Start the acquisition. The experiment time will automatically reflect a 50% reduction compared to uniform sampling.

  • MDD Processing: Upon completion, process the data using the xfb command. TopSpin will automatically trigger the Multi-Dimensional Decomposition (MDD) algorithm to reconstruct the skipped sparse data points[6].

  • Self-Validation Check: Overlay the initial 1D 1H spectrum onto the F2​ axis of the processed HMBC spectrum. The chemical shifts must align perfectly.

Section 4: Diagnostic HMBC Correlations for Structural Validation

Once the high-resolution NUS HMBC spectrum is reconstructed, the structural validation of 5-(1H-Indol-3-yl)-2-phenyloxazole relies on identifying specific magnetization transfer pathways.

Pathway H4 Oxazole H-4 C5 Oxazole C-5 H4->C5 2J_CH C3 Indole C-3 H4->C3 3J_CH (Critical Link) C3a Indole C-3a H4->C3a 4J_CH (Weak)

Fig 2. HMBC magnetization transfer pathway from Oxazole H-4 to adjacent carbons.

By analyzing the cross-peaks originating from the oxazole H-4 proton, we can definitively map the regiochemistry. The presence of a strong cross-peak to the indole C-3 carbon confirms the inter-ring linkage, while correlations to the oxazole C-2 and C-5 confirm the internal structure of the oxazole ring.

Origin ProtonTarget CarbonCoupling TypeStructural Significance
Oxazole H-4 Indole C-3 3JCH​ Definitively confirms the inter-ring C-C linkage.
Oxazole H-4 Oxazole C-2 3JCH​ Confirms 2,5-disubstituted oxazole regiochemistry.
Oxazole H-4 Oxazole C-5 2JCH​ Validates the quaternary carbon of the oxazole ring.
Indole H-2 Indole C-3 2JCH​ Validates substitution at the indole 3-position.
Indole H-2 Indole C-3a / C-7a 3JCH​ Confirms the integrity of the indole bicyclic core.

Table 2: Key diagnostic HMBC correlations required to validate the structure of 5-(1H-Indol-3-yl)-2-phenyloxazole.

References

  • Cryoprobe - NMR Wiki Source: NMR Wiki URL: [Link]

  • Non-Uniform Sampling (NUS) - Bruker Source: Bruker Corporation URL:[Link]

  • Use of Non-Uniform Sampling (NUS) in 2D NMR Source: University of California, Santa Barbara (UCSB) URL:[Link]

  • Quick Acquisition of 2D Spectra using Non-Uniform Sampling (NUS) Source: Johns Hopkins University (JHU) URL:[Link]

  • New Indole Based Hybrid Oxadiazole Scaffolds with N-Substituted Acetamides: As Potent Anti-diabetic Agents Source: ResearchGate / Bioorganic Chemistry URL:[Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 分析事例:Non Uniform Sampling(NUS)を用いた2次元NMR測定 Source: Kaneka Techno Research (KTR) URL:[Link]

Sources

Comparative

Comparative Analysis of Synthetic Routes for 5-(1H-Indol-3-yl)-2-phenyloxazole Commercial Production

Introduction & Commercial Context The 5-(3'-indolyl)oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of naturally occurring alkaloids like pimprinine and its synthetic derivatives. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Commercial Context

The 5-(3'-indolyl)oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of naturally occurring alkaloids like pimprinine and its synthetic derivatives. These compounds exhibit potent biological activities, including monoamine oxidase (MAO) inhibition, antifungal, and antiviral properties [1][2]. Specifically, 5-(1H-indol-3-yl)-2-phenyloxazole (CAS No. 73053-83-5) [3] represents a critical synthetic target for drug development professionals. As demand for this scaffold increases, selecting a scalable, high-yielding, and atom-economical synthetic route becomes paramount.

This guide provides an objective comparison of current commercial production routes, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Pathways & Causality

To synthesize 5-(1H-indol-3-yl)-2-phenyloxazole, three primary synthetic strategies are evaluated. Each route offers distinct advantages depending on the availability of starting materials and the desired scale.

Route A: One-Pot Iodine-Mediated Oxidative Annulation (The Benchmark)

This route leverages a cascade reaction starting from 3-acetylindole. The causality behind its efficiency lies in the in situ generation of highly reactive intermediates. First, an iodination/Kornblum oxidation converts 3-acetylindole into an indole α-keto aldehyde. Instead of isolating this unstable intermediate, it is immediately trapped by 2-phenylglycine. A sequence of condensation, decarboxylation, and oxidative annulation constructs the oxazole ring [4]. The strategic choice of splitting the iodine addition (1.1 eq initially, 0.9 eq later) prevents over-oxidation of the starting material while ensuring sufficient oxidative power for the final aromatization [4].

Route B: Zn(OTf)₂-Catalyzed Cycloisomerization

This modern approach utilizes the tandem cycloisomerization of N-propargylamides. The Lewis acid (Zn²⁺) coordinates to the alkyne, increasing its electrophilicity and driving the nucleophilic attack of the amide oxygen [5]. While operationally simple and mild, the multi-step synthesis of the specific N-(3-(1H-indol-3-yl)prop-2-ynyl)benzamide precursor adds upstream complexity.

Route C: Classical Robinson-Gabriel Cyclodehydration

The traditional method involves the dehydration of an α-acylamino ketone using strong dehydrating agents like POCl₃. While highly reliable, the harsh acidic conditions and poor atom economy during the dehydration step make it less favorable for modern green chemistry mandates.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three routes based on standard commercial scale-up parameters.

MetricRoute A: Oxidative AnnulationRoute B: Zn(OTf)₂ CatalysisRoute C: Robinson-Gabriel
Overall Yield 78 - 85%65 - 72%50 - 60%
Step Count 2 (from Indole)4 (from Indole)4 (from Indole)
Atom Economy Moderate (Loss of CO₂, H₂O)High (Isomerization)Low (Loss of H₂O, POCl₃ waste)
Scalability ExcellentModerate (Precursor limits)Good
Primary Byproducts Dimethyl sulfide, CO₂Trace oligomersPhosphoric acid derivatives

Experimental Protocols: Self-Validating System for Route A

Because Route A offers the best balance of yield and scalability, the following protocol details its execution. This methodology is designed as a self-validating system : it includes built-in analytical checkpoints to ensure each mechanistic step is complete before proceeding, thereby guaranteeing reproducibility.

Materials Required:
  • 3-Acetylindole (1.0 eq, synthesized via Vilsmeier-Haack acylation of indole)

  • Iodine (I₂, high purity, total 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 2-Phenylglycine (2.0 eq)

  • Ammonium Acetate (CH₃COONH₄, 3.0 eq)

Step-by-Step Workflow:
  • Initial Oxidation (Checkpoint 1): Dissolve 3-acetylindole (4.0 mmol) and I₂ (4.4 mmol, 1.1 eq) in anhydrous DMSO (3.0 mL). Stir the mixture at 110 °C for 1 hour.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:2). Do not proceed until the 3-acetylindole spot is completely consumed. This confirms the successful Kornblum oxidation to the indole α-keto aldehyde.

  • Condensation & Annulation: To the hot reaction mixture, add 2-phenylglycine (8.0 mmol, 2.0 eq), ammonium acetate (12.0 mmol, 3.0 eq), and the remaining I₂ (3.6 mmol, 0.9 eq).

    • Causality: The delayed addition of the remaining iodine ensures the oxidative decarboxylation of the amino acid occurs only after the imine has formed, preventing premature degradation of the reagents [4].

  • Cyclization (Checkpoint 2): Stir at 110 °C for an additional 15–20 minutes.

    • Validation: A distinct color change and the appearance of a highly fluorescent blue spot under UV light (254 nm) on TLC indicates oxazole formation.

  • Workup & Purification: Cool the mixture to room temperature. Quench with 50 mL of ice water and 30 mL of saturated brine. Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield 5-(1H-indol-3-yl)-2-phenyloxazole.

Visualizations

G A Indole (Starting Material) B 3-Acetylindole (Intermediate 1) A->B Vilsmeier-Haack Acylation (POCl3, DMF, 0°C to RT) C Indole α-keto aldehyde (Intermediate 2) B->C Kornblum Oxidation (I2 [1.1 eq], DMSO, 110°C) D 5-(1H-Indol-3-yl)-2-phenyloxazole (Target Product) C->D Condensation & Annulation (2-Phenylglycine, I2 [0.9 eq], NH4OAc)

Chemical synthesis workflow from Indole to 5-(1H-Indol-3-yl)-2-phenyloxazole.

Troubleshooting Start Low Yield Detected Q1 Is 3-acylindole conversion < 95%? Start->Q1 A1 Check I2 purity & DMSO anhydrous state Q1->A1 Yes Q2 Are side products visible on TLC? Q1->Q2 No A2 Optimize I2 addition timing (Split 1.1 eq / 0.9 eq) Q2->A2 Yes Q3 Product lost during workup? Q2->Q3 No A3 Enhance extraction with CH2Cl2, wash with brine Q3->A3 Yes

Troubleshooting logic tree for optimizing oxazole annulation yields.

References

  • Journal of the American Chemical Society. "Characterization of the Biosynthesis of Pimprinine-Type Indolyloxazoles Unravels an Unusual d-Configurational Substrate Metabolic Streamline." PubMed Central. URL:[Link]

  • ResearchGate. "Synthesis of pimprinine and pimprinethine through Schöllkopf reaction." ResearchGate Publications. URL: [Link]

Validation

A Comparative Guide to Cross-Validating 5-(1H-Indol-3-yl)-2-phenyloxazole Binding Affinity: SPR and ITC in Focus

In the landscape of contemporary drug discovery and development, the precise characterization of molecular interactions is paramount. For researchers, scientists, and drug development professionals, understanding the bin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and development, the precise characterization of molecular interactions is paramount. For researchers, scientists, and drug development professionals, understanding the binding affinity of a small molecule, such as 5-(1H-Indol-3-yl)-2-phenyloxazole, to its target protein is a critical step in validating its therapeutic potential. This guide provides an in-depth, objective comparison of two gold-standard, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Our focus will be on the practical application and cross-validation of these methods to ensure the generation of robust and reliable binding data.

The indole and oxazole scaffolds are prevalent in many compounds with noted biological activities.[1][2] Specifically, derivatives of 2-thioxo-4-thiazolidinone containing an indole moiety have been investigated for their potential polypharmacological effects, with predictions suggesting affinities for various protein targets.[3] This underscores the importance of accurately quantifying the binding affinity of such compounds to their intended biological partners.

This guide will delve into the theoretical underpinnings of SPR and ITC, provide detailed experimental protocols, and present a comparative analysis of the data they generate. By understanding the strengths and limitations of each technique, researchers can make informed decisions to rigorously validate their findings and accelerate the drug discovery pipeline.

Section 1: Theoretical Foundations: Orthogonal Approaches to a Shared Question

At their core, both SPR and ITC seek to answer the same fundamental question: how strongly does a ligand bind to its target? However, they arrive at the answer through distinct and complementary physical principles.

Surface Plasmon Resonance (SPR): A Real-Time Look at Mass Accumulation

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[4][5][6] In a typical experiment, the larger binding partner (the "ligand," often a protein) is immobilized on the sensor surface.[4][5] A solution containing the smaller binding partner (the "analyte," in this case, 5-(1H-Indol-3-yl)-2-phenyloxazole) is then flowed over this surface.

The binding of the analyte to the immobilized ligand causes an increase in mass on the sensor surface, which in turn alters the refractive index.[4][5] This change is detected in real-time and plotted as a sensorgram—a graph of response units (RU) versus time.[6] The sensorgram provides a wealth of information, allowing for the determination of not only the equilibrium dissociation constant (K D ), a measure of affinity, but also the kinetic rate constants for association (k a ) and dissociation (k d ).[7]

Key Advantages of SPR:

  • Real-time data: Provides kinetic information (on- and off-rates) in addition to affinity.[8][9]

  • High sensitivity: Capable of detecting weak interactions, making it valuable for fragment-based screening.[8][10]

  • Low sample consumption: Generally requires smaller amounts of analyte compared to ITC.[8]

  • High-throughput potential: Modern SPR instruments can analyze multiple interactions in parallel.[11]

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event.[12][13][14] In an ITC experiment, a solution of the ligand (e.g., 5-(1H-Indol-3-yl)-2-phenyloxazole) is titrated into a sample cell containing the macromolecule (the target protein) at a constant temperature.[12][13]

Each injection of the ligand results in a heat change until the macromolecule becomes saturated. The instrument measures the power required to maintain a zero temperature difference between the sample cell and a reference cell.[12][13] The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule.

From a single ITC experiment, a complete thermodynamic profile of the interaction can be determined, including:

  • Binding affinity (K a or K D ) : The strength of the interaction.[12][15]

  • Stoichiometry (n) : The number of ligand molecules that bind to one macromolecule.[12][15]

  • Enthalpy (ΔH) : The heat change associated with binding.[12][15]

  • Entropy (ΔS) : A measure of the change in disorder of the system upon binding.[15][16]

Key Advantages of ITC:

  • Thermodynamic characterization: Provides a complete thermodynamic profile of the binding interaction.[17][18]

  • Solution-based: No immobilization is required, which can sometimes alter the conformation and activity of the binding partners.[18][19]

  • Label-free: Like SPR, it does not require modification of the interacting molecules.[19][20]

  • Gold standard for affinity: Often considered the most accurate method for determining binding affinity.[14][21]

Section 2: Experimental Design and Protocols

The quality and reliability of binding data are intrinsically linked to meticulous experimental design and execution. Below are detailed, step-by-step protocols for both SPR and ITC analysis of 5-(1H-Indol-3-yl)-2-phenyloxazole binding.

SPR Experimental Workflow

The following protocol outlines a typical SPR experiment for a small molecule-protein interaction.

Diagram of the SPR Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Ligand (Protein) Preparation & Immobilization Buffer Selection p2 Analyte (Small Molecule) Serial Dilution p3 Sensor Chip Selection & Conditioning e1 Ligand Immobilization p3->e1 e2 Analyte Injection Series (Association & Dissociation) e1->e2 e3 Surface Regeneration e2->e3 a1 Reference Subtraction & Blank Correction e3->a1 a2 Kinetic and/or Steady-State Fitting a1->a2 a3 Determination of ka, kd, and KD a2->a3

Caption: A generalized workflow for an SPR experiment.

Step-by-Step SPR Protocol:

  • Preparation:

    • Ligand (Protein) Preparation: Ensure the target protein is pure and in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 4.0-5.5 for amine coupling).[22]

    • Analyte (5-(1H-Indol-3-yl)-2-phenyloxazole) Preparation: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then perform a serial dilution in the running buffer. The concentration range should ideally span from 0.1x to 10x the expected K D .[6][7]

    • Sensor Chip Selection: For protein immobilization, a CM5 sensor chip is commonly used.[6]

    • Buffer Preparation: The running buffer should be filtered and degassed to prevent air bubbles in the system.[22]

  • Ligand Immobilization:

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[22]

    • Inject the protein solution over the activated surface to achieve the desired immobilization level. A lower immobilization level is often preferred for kinetic analysis to minimize mass transport limitations.[22]

    • Deactivate any remaining active esters with an injection of ethanolamine.[22]

  • Analyte Injection and Data Collection:

    • Inject the serially diluted analyte solutions over the immobilized ligand surface, starting with the lowest concentration.[23] Each injection cycle consists of:

      • Association phase: Analyte flows over the surface, and binding is monitored.[6]

      • Dissociation phase: Running buffer flows over the surface, and the dissociation of the analyte is monitored.[6]

    • Include several buffer-only injections (blanks) for double referencing.

  • Surface Regeneration:

    • After each analyte injection, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) is injected to remove any remaining bound analyte and prepare the surface for the next injection.[23]

  • Data Analysis:

    • The raw sensorgrams are processed by subtracting the signal from a reference surface and the blank injections.[24]

    • The processed data is then fit to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the kinetic and affinity constants.[25] Both kinetic and steady-state analysis can be performed.[24]

ITC Experimental Workflow

The following protocol details a typical ITC experiment for characterizing a small molecule-protein interaction.

Diagram of the ITC Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Macromolecule (Protein) Preparation & Buffer Matching p2 Ligand (Small Molecule) Preparation & Buffer Matching p3 Sample Degassing e1 Loading Protein into Sample Cell p3->e1 e2 Loading Ligand into Syringe e3 Titration Injections e2->e3 a1 Integration of Injection Heats e3->a1 a2 Subtraction of Heat of Dilution a1->a2 a3 Fitting to a Binding Model (e.g., One-Set of Sites) a2->a3 a4 Determination of n, KD, ΔH, and ΔS a3->a4

Caption: A generalized workflow for an ITC experiment.

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Macromolecule (Protein) and Ligand (5-(1H-Indol-3-yl)-2-phenyloxazole) Preparation: Both the protein and the small molecule must be in the exact same buffer to minimize heats of dilution.[26][27] Dialysis of the protein against the final buffer is highly recommended.[13]

    • Concentration Determination: Accurately determine the concentrations of both the protein and the small molecule. A good starting point is to have the protein concentration in the cell be 10-50 times the expected K D , and the ligand concentration in the syringe be 10-20 times the protein concentration.[15][28]

    • Degassing: Degas both solutions immediately before the experiment to prevent air bubbles.[15]

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.[15]

    • Set the desired experimental temperature.[15]

  • Loading Samples:

    • Carefully load the protein solution into the sample cell and the ligand solution into the injection syringe, avoiding the introduction of air bubbles.[27]

    • The reference cell is typically filled with the same buffer.[12]

  • Titration:

    • Perform a series of small, spaced injections of the ligand into the sample cell.[13] The first injection is typically smaller and is often discarded during analysis to account for diffusion from the syringe tip.[15]

    • Allow the system to return to thermal equilibrium between injections.[13]

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change for each injection.[29]

    • A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution, which is then subtracted from the binding data.[29]

    • The corrected heats are plotted against the molar ratio of ligand to protein and fit to a suitable binding model (e.g., a one-set of sites model) to determine n, K D , ΔH, and ΔS.[21][30]

Section 3: Data Interpretation and Comparative Analysis

The data obtained from SPR and ITC provide different yet complementary insights into the binding of 5-(1H-Indol-3-yl)-2-phenyloxazole to its target.

Quantitative Data Summary

The following table presents a hypothetical but realistic comparison of data that could be obtained from SPR and ITC experiments for the interaction between 5-(1H-Indol-3-yl)-2-phenyloxazole and its target protein.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Binding Affinity (K D ) 5.2 µM4.8 µM
Association Rate (k a ) 1.5 x 10^4 M^-1 s^-1Not Directly Measured
Dissociation Rate (k d ) 7.8 x 10^-2 s^-1Not Directly Measured
Stoichiometry (n) Assumed 1:1 for fitting0.95
Enthalpy (ΔH) Can be derived from van't Hoff analysis (multiple temperatures)-8.5 kcal/mol (Directly Measured)
Entropy (ΔS) Can be derived from van't Hoff analysis-5.7 cal/mol·K (Calculated)
Cross-Validation and Discrepancies

Ideally, the K D values obtained from SPR and ITC should be in close agreement, providing strong validation of the binding affinity. Minor discrepancies can arise from several factors:

  • Immobilization Effects (SPR): The orientation of the immobilized protein on the SPR sensor chip could partially obscure the binding site, leading to a slight underestimation of the affinity.[8]

  • Activity of Protein: Inaccurate determination of the active protein concentration can affect the stoichiometry in ITC and the calculated Rmax in SPR.

  • Buffer Mismatches (ITC): Even small differences in buffer composition between the cell and the syringe can lead to significant heats of dilution, potentially confounding the binding data.[26][27]

  • Mass Transport Limitations (SPR): For very fast-binding interactions, the rate of binding may be limited by the diffusion of the analyte to the sensor surface, which can affect the accuracy of the kinetic rate constants.

Section 4: Choosing the Right Technique: A Practical Guide

The decision to use SPR, ITC, or both depends on the specific research question and the stage of the drug discovery process.[10]

ScenarioRecommended Primary TechniqueRationale
Initial Hit Screening SPRHigher throughput and lower sample consumption make it ideal for screening compound libraries.[8][11]
Lead Optimization Both SPR and ITCSPR can guide structure-activity relationship (SAR) studies by providing kinetic data, while ITC offers thermodynamic insights to understand the driving forces of binding.[31]
Thermodynamic Profiling ITCITC is the only technique that directly measures the enthalpy and allows for the calculation of the entropy of binding in a single experiment.[16][17]
Mechanism of Action Studies SPRThe real-time nature of SPR is well-suited for detailed kinetic studies and investigating complex binding mechanisms.[8]

Conclusion

The cross-validation of binding affinity using orthogonal techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry is a cornerstone of rigorous drug discovery. While SPR provides invaluable real-time kinetic data, ITC offers a complete thermodynamic profile of the interaction in solution.[18][32] By employing both methods to characterize the binding of 5-(1H-Indol-3-yl)-2-phenyloxazole, researchers can gain a comprehensive understanding of its interaction with its target, leading to more confident decision-making in the progression of this and other potential therapeutic compounds. The convergence of data from these two powerful techniques provides a high degree of confidence in the measured binding parameters, a critical aspect for any successful drug development program.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Protocols.
  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager.
  • Isothermal titr
  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI.
  • Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR).
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  • Isothermal Titration Calorimetry | ITC Analysis. Measurlabs.
  • How does SPR work in Drug Discovery? deNOVO Biolabs.
  • Isothermal Titration Calorimetry (ITC) Analysis Service.
  • Isothermal Titration Calorimetry (ITC) – iTC200.
  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Reichert Technologies.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • A beginner's guide to surface plasmon resonance. The Biochemist.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • Biacore Data Analysis and Interpretation.
  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. White Paper.
  • How to Assess Binding in Drug Discovery. TA Instruments.
  • Surface Plasmon Resonance (SPR)-Principles, Advantages, Analysis Process and Applications.
  • UNDERSTANDING SPR DATA KD (i.e. affinity) values can be measured with two methods: steady-state and kinetic fitting. CACHE Challenges.
  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applic
  • Analysis of Cooperativity by Isothermal Titr
  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. PMC.
  • SPR Kinetic Affinity Assay Protocol. Gifford Bioscience.
  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube.
  • protein interaction analysis. Bio-Rad.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Guide to Running an SPR Experiment.
  • 6 Advantages of Surface Plasmon Resonance Technology. Affinité Instruments.
  • ITC: affinity is not everything. European Pharmaceutical Review.
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. PMC.
  • Competitive Binding Assay - ITC Analysis Tutorial. AFFINImeter's Blog.
  • ITC-Derived Binding Constants. Malvern Panalytical.
  • How will I analyze and interpret ITC data?
  • Top 10 tips for high quality SPR d
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI.
  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. PMC.
  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-(1H-Indol-3-yl)-2-phenyloxazole

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 5-(1H-Indol-3-yl)-2-phenyloxazole, a specialized heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this protocol is built upon the established principles of chemical safety, the known characteristics of its constituent indole and oxazole moieties, and adherence to stringent regulatory standards for hazardous waste management.

The core principle guiding this procedure is one of caution: any compound with unknown toxicological and ecotoxicological properties must be handled as hazardous waste. This ensures the highest level of protection for personnel and the environment.

Hazard Assessment and Characterization
  • Indole Moiety: Indole and its derivatives are common in biological systems but can also present hazards. Some indole-containing compounds are known to have biological activity and potential toxicity.[1][2]

  • Oxazole Moiety: Oxazole derivatives are a class of heterocyclic compounds used in pharmaceuticals and other applications.[3] Depending on the substitutions, they can range from relatively benign to irritants or more toxic substances.[4][5]

Given these characteristics, 5-(1H-Indol-3-yl)-2-phenyloxazole must be classified as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[4][6]

Mandatory Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, all personnel must be equipped with the appropriate PPE to prevent dermal, ocular, and respiratory exposure.[1][7]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[4]Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]Provides a critical barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.[8]
Body Protection A standard laboratory coat, long pants, and closed-toe shoes are mandatory.[7]Protects clothing and skin from potential contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]Minimizes the risk of inhaling airborne particulates (if solid) or aerosols from solutions.
Step-by-Step Disposal Protocol

The disposal of 5-(1H-Indol-3-yl)-2-phenyloxazole must be conducted in strict compliance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

The cardinal rule of chemical waste management is segregation. Incompatible waste streams must never be mixed, as this can lead to dangerous chemical reactions.[4]

  • Solid Waste: Collect all solid 5-(1H-Indol-3-yl)-2-phenyloxazole and any contaminated consumables (e.g., weighing papers, pipette tips, contaminated gloves) in a dedicated, leak-proof hazardous waste container.[8][12] The container must be made of a chemically compatible material (e.g., high-density polyethylene).

  • Liquid Waste: Solutions containing 5-(1H-Indol-3-yl)-2-phenyloxazole must be collected in a separate, clearly labeled, and sealed hazardous waste container designed for liquids.[12] Ensure secondary containment is used to mitigate spills.

  • Empty Containers: "Empty" containers that once held the compound are not truly empty and must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[7] The rinsed container should then be placed in the solid hazardous waste stream.

Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[13][14]

The waste container label must include the following information:

  • The words "Hazardous Waste" .[14]

  • The full chemical name: "5-(1H-Indol-3-yl)-2-phenyloxazole" . Do not use abbreviations or chemical formulas.[13]

  • A complete list of all constituents by percentage, including solvents.[14]

  • The relevant hazard warnings (e.g., "Irritant," "Handle with Caution").

  • The accumulation start date (the date the first drop of waste was added to the container).[7]

  • The name and contact information of the generating researcher or laboratory.[14]

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[7][14]

  • Location: The SAA should be under the direct control of laboratory personnel and away from general traffic areas.

  • Volume Limits: Adhere to institutional and regulatory limits for the maximum volume of hazardous waste that can be accumulated in an SAA (typically 55 gallons).[7]

The final step is the transfer of the waste to a licensed disposal facility.

  • Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][14]

  • Documentation: Complete all necessary waste manifest forms or online collection requests as required by your institution.[13] This creates a cradle-to-grave tracking record, which is a legal requirement.

  • Method of Destruction: The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration at a permitted hazardous waste facility.[15][16] This process ensures the complete destruction of the compound, preventing its release into the environment.

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.[12]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Don PPE: Before attempting any cleanup, don the full complement of required PPE.

  • Containment & Cleanup:

    • For Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding the generation of dust.[7]

    • For Liquid Spills: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the spill.[1][4]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (absorbent pads, wipes, etc.) must be collected and disposed of as hazardous waste.[4]

  • Report: Report the incident to your laboratory supervisor and EHS department, following all institutional reporting procedures.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 5-(1H-Indol-3-yl)-2-phenyloxazole.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection cluster_management Phase 3: On-Site Management cluster_disposal Phase 4: Final Disposal cluster_spill Emergency Protocol: Spill Event Start Start: Identify Waste 5-(1H-Indol-3-yl)-2-phenyloxazole Assess Hazard Assessment: Treat as Hazardous Waste Start->Assess Precautionary Principle PPE Don Mandatory PPE: Gloves, Goggles, Lab Coat Assess->PPE Ensure Safety Segregate Segregate Waste Streams PPE->Segregate Collect_Solid Collect Solid Waste & Contaminated Materials Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste & Rinsate Segregate->Collect_Liquid Label Label Container Correctly: 'Hazardous Waste', Full Name, Date Collect_Solid->Label Collect_Liquid->Label Store Store in Designated SAA: Keep Container Closed Label->Store Contact_EHS Contact EHS or Licensed Contractor Store->Contact_EHS Transport Arrange for Pickup & Complete Manifest Contact_EHS->Transport Incinerate Final Disposal via High-Temp Incineration Transport->Incinerate End End: Disposal Complete Incinerate->End Spill Spill Occurs Alert Alert & Evacuate Spill->Alert Contain Contain & Clean Up Alert->Contain Decon Decontaminate Area Contain->Decon Report Report to Supervisor & EHS Decon->Report Report->Collect_Solid Dispose of Spill Debris

Caption: Disposal workflow for 5-(1H-Indol-3-yl)-2-phenyloxazole.

References

  • Washington State University. (n.d.). Chemical Waste Disposal | Environmental Health & Safety. Retrieved from [Link]

  • Western Washington University. (n.d.). Chemical Waste | Environmental Health and Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • ERG Environmental Services. (n.d.). How to Safely Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Lab Manager. (2026, January 20). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]

  • Regulations.gov. (n.d.). American Chemical Society Topic: Treatment of Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. Retrieved from [Link]

  • University of Virginia. (n.d.). STANDARD OPERATING PROCEDURES (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]

  • ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Taylor & Francis. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • MedPro Disposal. (n.d.). Pharmaceutical Mailback Solution. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 5-(1H-Indol-3-yl)-2-phenyloxazole

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals engaged in the handling of 5-(1H-Indol-3-yl)-2-phenyloxazole. In the absence of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals engaged in the handling of 5-(1H-Indol-3-yl)-2-phenyloxazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are rooted in a thorough analysis of its constituent chemical moieties—indole and oxazole—and established best practices for handling analogous heterocyclic compounds.[1][2] The paramount principle is to treat this compound with a high degree of caution, assuming potential hazards based on its structural components.

Hazard Assessment: An Evidence-Based Approach

  • Indole Moiety: Indole and its derivatives can cause skin and eye irritation.[3] Inhalation of indole vapors may be harmful to the respiratory system.[3] Some indole compounds are also classified as harmful if swallowed.

  • Oxazole Moiety: Oxazole derivatives are widely used in medicinal chemistry for their diverse biological activities. While many are therapeutically beneficial, the base heterocycle and its derivatives can pose hazards. Some oxazole compounds are known to be skin and eye irritants.[4]

  • General Heterocyclic Compounds: As a complex organic molecule, there is a potential for uncharacterized reactivity and biological effects. Many heterocyclic pharmaceuticals are noted for their environmental persistence and potential toxicity, underscoring the need for careful handling and disposal.[5]

Given these considerations, it is prudent to assume that 5-(1H-Indol-3-yl)-2-phenyloxazole may be a skin, eye, and respiratory irritant, and potentially harmful if ingested or inhaled.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 5-(1H-Indol-3-yl)-2-phenyloxazole. The following table summarizes the minimum required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield when splashing is a risk.[1][2][6]To protect against splashes and potential vapors that could cause serious eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][3]To prevent direct skin contact, which may lead to irritation or chemical burns.[2][3] It is crucial to inspect gloves for any signs of degradation or puncture before each use.[7]
Body Protection A standard laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.[1][2][3]To shield the body and personal clothing from accidental spills and splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][3] In the event of insufficient ventilation or for emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary.[1][8]To prevent the inhalation of any aerosols or vapors, which could cause respiratory irritation.[2][3]
Foot Protection Closed-toe shoes are required at all times in the laboratory.[3]To protect the feet from accidental spills.

Operational Plan: From Handling to Storage

Proper operational procedures are critical to minimize exposure and maintain the integrity of the compound.

Engineering Controls

All handling of 5-(1H-Indol-3-yl)-2-phenyloxazole, including weighing, dissolving, and transferring, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] This is the most effective way to control exposure to airborne contaminants. An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Safe Handling Protocol

The following step-by-step protocol outlines the safe handling of 5-(1H-Indol-3-yl)-2-phenyloxazole in a laboratory setting.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep 1. Don appropriate PPE (Gloves, Goggles, Lab Coat) Verify 2. Verify fume hood is operational Prep->Verify Gather 3. Assemble all necessary equipment and reagents Verify->Gather Weigh 4. Weigh the compound within the fume hood Gather->Weigh Transfer 5. Carefully transfer the compound to the reaction vessel Weigh->Transfer Clean 6. Clean any minor spills immediately Transfer->Clean Store 7. Store the compound in a labeled, sealed container Clean->Store Decon 8. Decontaminate work surfaces and equipment Store->Decon Doff 9. Remove PPE and wash hands thoroughly Decon->Doff

Caption: Workflow for the safe handling of 5-(1H-Indol-3-yl)-2-phenyloxazole.

  • Preparation : Before handling the compound, ensure all necessary PPE is correctly worn. Verify that the chemical fume hood is functioning correctly. Assemble all required glassware, solvents, and other reagents to minimize movement in and out of the hood.

  • Handling : Weigh the solid compound carefully on a tared weigh paper or in a suitable container within the fume hood to contain any dust.[8] Transfer the compound to the reaction vessel using a spatula. Avoid creating dust. If dissolving the compound, add the solvent slowly to prevent splashing.

  • Post-Handling : After use, securely seal the container.[8] Decontaminate all surfaces and equipment that may have come into contact with the chemical.[2] Remove and properly dispose of contaminated PPE.[2] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Storage Requirements

Store 5-(1H-Indol-3-yl)-2-phenyloxazole in a tightly closed, properly labeled container.[8] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[7]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][8]
Spill Management
  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control : Prevent the spread of the spill. For solid spills, avoid creating dust.

  • Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect : Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[9]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate : Ensure the area is well-ventilated after cleanup.

Disposal Plan: Environmental Responsibility

All waste materials containing 5-(1H-Indol-3-yl)-2-phenyloxazole must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1] Improper disposal can lead to environmental contamination.[5]

Waste Segregation and Collection
  • Solid Waste : Collect all solid waste, including contaminated gloves, weigh papers, and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing 5-(1H-Indol-3-yl)-2-phenyloxazole in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10] Halogenated and non-halogenated solvent wastes should generally be segregated.[10]

  • Sharps : Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Waste_Disposal_Decision_Tree Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Place in labeled 'Solid Hazardous Waste' container IsSolid->SolidContainer Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidContainer Place in labeled 'Liquid Hazardous Waste' container IsLiquid->LiquidContainer Yes SharpsContainer Place in designated 'Sharps' container IsSharp->SharpsContainer Yes ConsultEHSO Consult Environmental Health & Safety Office IsSharp->ConsultEHSO No

Caption: Decision tree for the segregation of waste containing 5-(1H-Indol-3-yl)-2-phenyloxazole.

Decontamination Protocol
  • Gross Contamination Removal : Physically remove as much of the compound as possible from glassware and equipment.

  • Solvent Rinse : Rinse the contaminated items with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining residue. Collect this rinsate as hazardous liquid waste.[10]

  • Detergent Wash : Wash the items with laboratory detergent and water.

  • Final Rinse : Rinse thoroughly with deionized water.

  • Drying : Allow the items to air dry completely or dry in an oven as appropriate.

By adhering to these rigorous safety and handling protocols, you can mitigate the potential risks associated with 5-(1H-Indol-3-yl)-2-phenyloxazole and ensure a safe and productive research environment.

References

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  • Fisher Scientific. (2024, February 10). 1,4-Bis(5-phenyloxazol-2-yl)
  • Thermo Fisher Scientific. (2025, September 16). 2-(1-Naphthyl)
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  • International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
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  • ResearchGate. (2021, October 17).
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  • University of St Andrews. Disposal of Chemical Waste - Safety Office.

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